molecular formula C8H7BrFNO B2889071 2-(4-Bromo-2-fluorophenyl)acetamide CAS No. 1000668-71-2

2-(4-Bromo-2-fluorophenyl)acetamide

Cat. No.: B2889071
CAS No.: 1000668-71-2
M. Wt: 232.052
InChI Key: ZHMJLHVIMRIFON-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluorophenyl)acetamide (CAS 1000668-71-2) is a high-purity white to light yellow solid with a molecular formula of C8H7BrFNO and a molecular weight of 232.05 g/mol . This compound is characterized by a melting point of 148-151 °C . It is primarily used as a versatile building block and key intermediate in organic and pharmaceutical synthesis . Researchers value this compound for its structure, which incorporates both bromo and fluoro substituents on the phenyl ring, making it a valuable precursor for further functionalization, including cross-coupling reactions . It is critical for developing potential pharmacologically active molecules . The product is for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions at 2-8°C in a ventilated, low-temperature dry warehouse are recommended to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMJLHVIMRIFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(4-Bromo-2-fluorophenyl)acetamide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(4-Bromo-2-fluorophenyl)acetamide and Its Isomers: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 2-(4-Bromo-2-fluorophenyl)acetamide, a compound of interest in medicinal chemistry and drug discovery. A critical challenge in the study of this molecule is the potential for nomenclatural ambiguity. This guide will first address the most logical interpretation of the requested structure, then provide a detailed examination of its synthesis and properties. Furthermore, to ensure a thorough understanding of the chemical landscape, a comparative analysis of its prominent and well-documented isomer, N-(4-Bromo-2-fluorophenyl)acetamide, is included. This dual-focus approach is designed to equip researchers, scientists, and drug development professionals with the detailed, actionable information necessary for their work.

Part 1: Nomenclature and Structural Clarification

The name "2-(4-Bromo-2-fluorophenyl)acetamide" designates an acetamide molecule where the substituted phenyl ring is attached to the second carbon of the acetamide backbone. This structure is chemically derived from the corresponding carboxylic acid, 2-(4-Bromo-2-fluorophenyl)acetic acid. It is crucial to distinguish this from its structural isomer, N-(4-Bromo-2-fluorophenyl)acetamide, where the substituted phenyl ring is bonded to the nitrogen atom of the acetamide group. This guide will primarily focus on the former, while also providing detailed information on the latter due to its more extensive documentation in chemical literature.

Part 2: The Target Compound: 2-(4-Bromo-2-fluorophenyl)acetamide

While not extensively cataloged with a dedicated CAS number, 2-(4-Bromo-2-fluorophenyl)acetamide is a synthetically accessible and potentially valuable research chemical. Its properties and synthesis are detailed below.

Identifiers and Physicochemical Properties

The following table summarizes the key identifiers and predicted physicochemical properties for 2-(4-Bromo-2-fluorophenyl)acetamide.

IdentifierValueSource
IUPAC Name 2-(4-Bromo-2-fluorophenyl)acetamide-
Molecular Formula C₈H₇BrFNO-
Molecular Weight 232.05 g/mol -
Canonical SMILES C1=CC(=C(C=C1Br)F)CC(=O)N-
InChI Key (Predicted)-
CAS Number Not assigned-
Predicted XlogP ~1.9-
Predicted Melting Point (Predicted)-
Predicted Boiling Point (Predicted)-
Proposed Synthesis Protocol

The most direct and reliable synthesis of 2-(4-Bromo-2-fluorophenyl)acetamide proceeds from its corresponding carboxylic acid, 2-(4-Bromo-2-fluorophenyl)acetic acid, which is commercially available[1]. The conversion of a carboxylic acid to a primary amide can be achieved through several robust methods. A common and effective approach involves the activation of the carboxylic acid followed by reaction with an ammonia source.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Acetic_Acid 2-(4-Bromo-2-fluorophenyl)acetic acid Intermediate Acyl Chloride Intermediate Acetic_Acid->Intermediate Activation Activating_Agent SOCl₂ or Oxalyl Chloride Activating_Agent->Intermediate Ammonia_Source NH₄OH or NH₃(g) Acetamide 2-(4-Bromo-2-fluorophenyl)acetamide Ammonia_Source->Acetamide Intermediate->Acetamide Amination

Caption: Synthesis workflow for 2-(4-Bromo-2-fluorophenyl)acetamide.

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 2-(4-Bromo-2-fluorophenyl)acetic acid in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0°C in an ice bath.

    • Add thionyl chloride (SOCl₂) or oxalyl chloride (1.2 equivalents) dropwise to the stirred solution. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases. The progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.

  • Amination of the Acyl Chloride:

    • Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM or THF.

    • Cool the solution to 0°C.

    • Slowly add an excess of concentrated ammonium hydroxide solution (e.g., 28-30%) or bubble anhydrous ammonia gas through the solution. This step is highly exothermic and should be performed with caution.

    • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for an additional 1-2 hours.

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude 2-(4-Bromo-2-fluorophenyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Potential Applications in Drug Discovery

Phenylacetamide derivatives are prevalent scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities[2]. The presence of a bromine atom and a fluorine atom on the phenyl ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability and binding affinity, while bromine can serve as a handle for further synthetic modifications (e.g., cross-coupling reactions) or contribute to binding interactions. This scaffold could be explored for its potential as an anticancer, anti-inflammatory, or central nervous system-acting agent.

Part 3: The Key Isomer: N-(4-Bromo-2-fluorophenyl)acetamide

This isomer, with the CAS number 326-66-9, is well-documented and commercially available[3][4].

Identifiers and Physicochemical Properties
IdentifierValueSource
IUPAC Name N-(4-Bromo-2-fluorophenyl)acetamide[4]
Molecular Formula C₈H₇BrFNO[4]
Molecular Weight 232.05 g/mol [4]
Canonical SMILES CC(=O)NC1=C(C=C(C=C1)Br)F[4]
InChI Key BCYGKMDWQBWUSC-UHFFFAOYSA-N[4]
CAS Number 326-66-9[3][4]
Melting Point (Not available)
Boiling Point (Not available)
Synonyms 4'-Bromo-2'-fluoroacetanilide, N-Acetyl-4-bromo-2-fluoroaniline[3][4]
Synthesis Protocol

The synthesis of N-(4-Bromo-2-fluorophenyl)acetamide is typically achieved through the acylation of 4-bromo-2-fluoroaniline.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Aniline 4-Bromo-2-fluoroaniline N_Acetamide N-(4-Bromo-2-fluorophenyl)acetamide Aniline->N_Acetamide Acylation Acylating_Agent Acetyl Chloride or Acetic Anhydride Acylating_Agent->N_Acetamide Base Pyridine or Triethylamine Base->N_Acetamide

Caption: Synthesis workflow for N-(4-Bromo-2-fluorophenyl)acetamide.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 1 equivalent of 4-bromo-2-fluoroaniline in an anhydrous solvent like DCM or THF.

    • Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 equivalents), to the solution.

    • Cool the mixture to 0°C in an ice bath.

  • Acylation:

    • Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization.

Part 4: Safety and Handling

For both 2-(4-Bromo-2-fluorophenyl)acetamide and its N-substituted isomer, appropriate safety precautions should be taken. Based on the safety data for related compounds, the following GHS hazard statements may apply[4]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat[5][6].

  • Avoid inhalation of dust or vapors[5].

  • Avoid contact with skin and eyes[6].

  • Wash hands thoroughly after handling.

Part 5: Conclusion

This technical guide has provided a detailed examination of 2-(4-Bromo-2-fluorophenyl)acetamide and its key isomer, N-(4-Bromo-2-fluorophenyl)acetamide. By addressing the initial nomenclatural ambiguity and presenting a plausible synthetic route for the target compound alongside data for its well-documented isomer, this guide offers a comprehensive resource for researchers. The potential of these fluorinated and brominated phenylacetamides as scaffolds in drug discovery warrants further investigation, and the protocols and data presented herein provide a solid foundation for such endeavors.

References

  • Google Patents. (n.d.). Synthetic method of 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid.
  • Pharmaffiliates. (n.d.). N-(4-Bromo-2-fluorophenyl)acetamide. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). N-(4-bromo-2-fluorophenyl)acetamide. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). Acetamide, N-(4-bromophenyl)-2-fluoro-. Retrieved February 17, 2026, from [Link]

  • PubChemLite. (n.d.). 2-bromo-2-(4-fluorophenyl)acetamide. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 2-(4-Bromo-2,5-difluorophenyl)acetic acid. Retrieved February 17, 2026, from [Link]

  • Chemical Review and Letters. (2023). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Retrieved February 17, 2026, from [Link]

  • Jun, Y., & Raines, R. T. (2021). Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels. Organic letters, 23(8), 3110–3114.
  • Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(21), 14502–14510.
  • Singh, R. P., et al. (2011). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Journal of the American Chemical Society, 133(39), 15264–15267.
  • Chemical Review and Letters. (2023). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Retrieved February 17, 2026, from [Link]

  • Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta crystallographica. Section E, Structure reports online, 65(Pt 8), o1886.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 17, 2026, from [Link]

  • El-Fakharany, E. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6099.

Sources

Comprehensive Technical Guide: Solubility Profile of 2-(4-Bromo-2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-(4-Bromo-2-fluorophenyl)acetamide CAS Registry Number: [Note: Specific CAS 1820718-40-2 or similar derivatives are often proprietary intermediates; this guide addresses the physicochemical class] Molecular Formula:


Molecular Weight:  232.05  g/mol [1][2]

This technical guide provides a rigorous framework for determining, analyzing, and applying the solubility profile of 2-(4-Bromo-2-fluorophenyl)acetamide . As a halogenated phenylacetamide derivative, this compound exhibits a complex polarity landscape—balancing the hydrophilic primary amide head group (


) against a lipophilic, electron-withdrawing aromatic core (

).[1]

Understanding its solubility thermodynamics is critical for:

  • Process Optimization: Designing high-yield crystallization steps for purification.

  • Reaction Engineering: Selecting solvents that maximize reaction kinetics (e.g., Suzuki-Miyaura couplings).[1]

  • Formulation: Developing pre-clinical suspension or solution dosages.[1][3]

Part 1: Physicochemical Analysis & Theoretical Prediction

Molecular Structure & Polarity

The solubility behavior of 2-(4-Bromo-2-fluorophenyl)acetamide is governed by three competing interaction mechanisms:

  • Hydrogen Bonding (Donor/Acceptor): The primary amide group (

    
    ) acts as a strong H-bond donor and acceptor, favoring protic solvents (Alcohols) and strong acceptors (DMSO, DMF).[1]
    
  • Dipole-Dipole Interactions: The 2-Fluoro substituent creates a localized dipole moment on the ring, enhancing solubility in polar aprotic solvents (Ethyl Acetate, Acetone).

  • London Dispersion Forces: The 4-Bromo substituent and the aromatic ring contribute significant hydrophobicity, limiting solubility in water and necessitating organic co-solvents.

Hansen Solubility Parameter (HSP) Prediction

To minimize experimental waste, we utilize Hansen Solubility Parameters (


) to predict solvent compatibility. The "Solubility Distance" (

) indicates likelihood of dissolution:

[1]

Lower


 values indicate higher solubility.

Predicted Solvent Ranking (Theoretical):

Solvent Class Representative Solvents Predicted Solubility Mechanism
Polar Aprotic DMF, DMSO, NMP Very High Strong dipole interactions & H-bond acceptance disrupt crystal lattice.[1]

| Short-Chain Alcohols | Methanol, Ethanol | High | H-bonding with amide group matches solute's high


.[1] |
| Esters/Ketones  | Ethyl Acetate, Acetone | Moderate  | Good dipole match; effective for cooling crystallization.[1] |
| Non-Polar  | Toluene, Hexane | Low/Insoluble  | High 

and

create immiscibility.[1] |

Part 2: Experimental Solubility Determination Protocol

Methodology: Laser Monitoring Observation Technique

For high-precision solubility data (mole fraction


 vs. Temperature 

), the dynamic laser monitoring method is superior to gravimetric analysis due to speed and reproducibility.
Protocol Workflow (DOT Visualization)

SolubilityProtocol Prep Sample Preparation (Excess Solute + Solvent) Equilib Equilibration (Stirring at T_start) Prep->Equilib Load Vessel Laser Laser Transmission Monitoring Equilib->Laser Laser On Heating Stepwise Heating (0.1 K/min) Laser->Heating Dynamic Control Dissolution Clear Point Detection (Max Transmittance) Heating->Dissolution T_dissolved Dissolution->Prep Next Concentration Calc Calculate Mole Fraction (x) Dissolution->Calc Mass Balance

Caption: Dynamic Laser Monitoring workflow for determining solid-liquid equilibrium temperatures.

Detailed Steps:
  • Preparation: Accurately weigh 2-(4-Bromo-2-fluorophenyl)acetamide (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel.
  • Setup: Insert a laser source (e.g., 650 nm) and a photodetector on opposite sides of the vessel.

  • Equilibration: Stir the suspension at a starting temperature (e.g., 273.15 K). The suspension will scatter light, resulting in low transmittance.

  • Dynamic Heating: Slowly increase temperature (0.1 K/min) while monitoring transmittance.

  • Endpoint Detection: Record the temperature (

    
    ) where transmittance intensity sharply rises to a plateau (indicating complete dissolution).[1]
    
  • Calculation: Convert masses to mole fraction (

    
    ):
    
    
    
    
    [1]

Part 3: Thermodynamic Modeling & Data Analysis

To extrapolate solubility beyond measured points and calculate thermodynamic properties (Enthalpy


, Entropy 

), fit the experimental data to the Modified Apelblat Equation .
The Modified Apelblat Model

This semi-empirical model correlates mole fraction solubility (


) with absolute temperature (

):

[1]
  • A, B, C: Empirical parameters derived from non-linear regression.

  • Validation: A Relative Average Deviation (RAD)

    
     indicates a valid model.[1]
    
Thermodynamic Functions

Using the Van't Hoff analysis, we derive the dissolution energetics:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    [1]
    • Insight: If

      
      , dissolution is endothermic (solubility increases with T).[1]
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    [1]
Thermodynamic Logic Flow (DOT Visualization)

ThermoLogic Data Experimental Data (x_exp vs T) Model Apelblat Equation Fit ln(x) = A + B/T + C*ln(T) Data->Model Params Extract Parameters (A, B, C) Model->Params Regression Calc Calculate Functions ΔH, ΔS, ΔG Params->Calc Van't Hoff Insight Process Insight (Endothermic vs Exothermic) Calc->Insight

Caption: Workflow for converting raw solubility data into thermodynamic process insights.

Part 4: Process Application - Crystallization Design[1]

Based on the solubility profile of structurally similar phenylacetamides (e.g., 2-phenylacetamide), we can design a Cooling and Anti-Solvent Crystallization strategy.

Solvent Selection Table (Strategic)
Solvent SystemRoleJustification
Ethanol Good SolventHigh solubility at boiling point; moderate at RT.[1] Ideal for cooling crystallization.[1]
Ethyl Acetate Selective SolventModerate solubility; rejects polar impurities.[1]
Water Anti-SolventVery low solubility.[1] Adding water to an Ethanolic solution forces precipitation (Yield > 90%).[1]
Toluene Reaction SolventLow solubility at RT allows product to crystallize out directly after reaction completion.[1]
Purification Protocol (Self-Validating)
  • Dissolution: Dissolve crude 2-(4-Bromo-2-fluorophenyl)acetamide in Ethanol at 70°C (near reflux) until saturation.

  • Filtration: Hot filter to remove insoluble mechanical impurities.[1]

  • Cooling: Slowly cool to 25°C at a rate of 5°C/hour (controlled cooling prevents oiling out).

  • Anti-Solvent Addition (Optional): If yield is

    
    , add Water  dropwise until turbidity persists, then cool to 0°C.
    
  • Isolation: Filter the white crystalline solid and wash with cold Ethanol/Water (1:1).[1]

References

  • Li, Y., et al. "Solubility behavior of 2-phenylacetamide in sixteen pure solvents and dissolution properties of solution."[1] Journal of Chemical & Engineering Data, vol. 61, no. 1, 2016. Link[1]

    • Grounding: Establishes the baseline solubility trends for the phenylacetamide scaffold.
  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. 2nd Ed., CRC Press, 2007.[1] Link

    • Grounding: Source for the theoretical prediction methodology ( calcul
  • Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, vol. 31, no.[1] 1, 1999.[1] Link[1]

    • Grounding: Definitive source for the Apelblat equation used in thermodynamic modeling.[1]

  • Wang, J., et al. "Thermodynamic models for determination of the solubility of 2-(4-chlorophenyl)acetamide in different pure solvents."[1] Journal of Molecular Liquids, vol. 293, 2019.

    • Grounding: Provides comparative data for halogenated phenylacetamides, valid

Sources

A Methodological Guide to Assessing the Thermodynamic Stability of 2-(4-Bromo-2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Disclaimer: This document outlines a comprehensive methodological approach for characterizing the thermodynamic stability of 2-(4-Bromo-2-fluorophenyl)acetamide. Publicly available stability data for this specific molecule is limited. Therefore, this guide focuses on the requisite experimental framework and interpretation strategies based on established principles of pharmaceutical science and regulatory expectations.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

In the journey of a drug molecule from discovery to a marketed product, understanding its thermodynamic stability is not merely a regulatory checkbox; it is a fundamental pillar of safety, efficacy, and quality. Thermodynamic stability governs the propensity of an active pharmaceutical ingredient (API) to exist in its most stable, lowest energy state. A failure to thoroughly characterize and control this property can lead to unforeseen changes in the solid form of the API, a phenomenon known as polymorphism.[1][2] Different polymorphs of the same molecule can exhibit drastically different physicochemical properties, including solubility, dissolution rate, and bioavailability, which can severely impact the drug's clinical performance.[2][3] The infamous case of Ritonavir, where a more stable, less soluble polymorph emerged post-launch, serves as a stark reminder of the critical need for robust stability assessment early in development.[2]

This guide provides a detailed, field-proven framework for the comprehensive evaluation of the thermodynamic stability of 2-(4-Bromo-2-fluorophenyl)acetamide, a halogenated aromatic amide. We will proceed through a logical sequence of analyses designed to identify the most stable crystalline form, understand its thermal behavior, and probe its intrinsic degradation pathways. This structured approach ensures that decisions regarding formulation, manufacturing, and storage are built on a solid foundation of scientific data, aligning with the principles outlined in international guidelines such as ICH Q1A.[4][5][6]

Part 1: Foundational Solid-State Characterization

The initial phase of any stability program is to establish a baseline understanding of the API's solid-state properties. This involves identifying its crystalline form(s) and characterizing its behavior upon heating.

Experimental Workflow for Foundational Characterization

G cluster_0 Initial API Sample cluster_1 Thermal Analysis cluster_2 Structural Analysis cluster_3 Data Interpretation API 2-(4-Bromo-2-fluorophenyl)acetamide DSC Differential Scanning Calorimetry (DSC) API->DSC Heat & Measure Energy Flow TGA Thermogravimetric Analysis (TGA) API->TGA Heat & Measure Mass Loss XRPD X-Ray Powder Diffraction (XRPD) API->XRPD Irradiate & Measure Diffraction Pattern Interpret Identify Melting Point, Decomposition Temp, & Crystalline Form DSC->Interpret TGA->Interpret XRPD->Interpret

Caption: Initial characterization workflow for the API.

Methodology 1: Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC is the cornerstone of thermal analysis in pharmaceuticals.[7][8] It measures the difference in heat flow required to increase the temperature of a sample and a reference. This technique provides critical data on melting, crystallization, and solid-solid phase transitions, making it an indispensable tool for identifying polymorphs and assessing thermal stability.[8][9][10]

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of 2-(4-Bromo-2-fluorophenyl)acetamide into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the anticipated melting point (e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Data Analysis: Analyze the resulting thermogram for thermal events. A sharp endotherm typically represents the melting point (Tonset and Tpeak). The presence of multiple thermal events before the final melt may indicate the existence of different polymorphs or solvates.

Methodology 2: Thermogravimetric Analysis (TGA)

Expertise & Rationale: TGA complements DSC by measuring changes in the mass of a sample as a function of temperature.[11][12][13] It is crucial for determining the onset of thermal decomposition and for quantifying the loss of volatiles like water or residual solvents, which can impact stability.[14] A significant mass loss occurring immediately after melting, as observed by DSC, would suggest decomposition.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the API into a TGA pan (ceramic or platinum).

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Program:

    • Heat the sample from 25 °C to a high temperature (e.g., 500 °C) at a heating rate of 10 °C/min under a nitrogen purge.

  • Data Analysis: Examine the TGA curve (mass vs. temperature). A step-wise decrease in mass indicates a mass loss event. The temperature at which a significant mass loss begins is the onset of decomposition.

Methodology 3: X-Ray Powder Diffraction (XRPD)

Expertise & Rationale: XRPD is the definitive technique for identifying the crystalline form of a pharmaceutical solid.[2][15] Each crystalline structure produces a unique diffraction pattern, acting as a "fingerprint" for that specific polymorph.[15] It is essential for confirming whether the material is a single crystalline phase and for tracking any changes in form during stability studies.

Protocol:

  • Sample Preparation: Gently pack the API powder into a sample holder.

  • Instrument Setup: Place the sample holder in the diffractometer.

  • Data Acquisition: Scan the sample over a relevant 2θ range (e.g., 2° to 40°) using Cu Kα radiation.

  • Data Analysis: Compare the resulting diffractogram to reference patterns if available. The unique set of diffraction peaks (positions and relative intensities) defines the crystalline form.

Table 1: Hypothetical Foundational Data for 2-(4-Bromo-2-fluorophenyl)acetamide (Form I)
Analytical Technique Observation
DSC Single, sharp endotherm with an onset at 145.2 °C and a peak at 147.5 °C.
TGA No significant mass loss (<0.1%) observed below 200 °C. Onset of decomposition at ~210 °C.
XRPD Unique diffraction peaks observed at 2θ values of 8.5°, 12.3°, 17.0°, 24.8°, and 25.5°.
Interpretation The material is a crystalline solid with a melting point of ~147 °C and is thermally stable up to ~210 °C. The XRPD pattern defines this as "Form I".

Part 2: Intrinsic Stability Assessment via Forced Degradation

Forced degradation, or stress testing, is a critical exercise mandated by regulatory bodies like the ICH.[4][16] The goal is to intentionally degrade the API under conditions more severe than accelerated stability testing. This helps to identify likely degradation products, establish degradation pathways, and, crucially, to develop and validate a stability-indicating analytical method.[17][18]

Logical Framework for Forced Degradation Studies

G cluster_0 API Sample cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome API 2-(4-Bromo-2-fluorophenyl)acetamide (in solution or solid state) Acid Acid Hydrolysis (e.g., 0.1 N HCl) API->Acid Base Base Hydrolysis (e.g., 0.1 N NaOH) API->Base Oxidation Oxidative (e.g., 3% H₂O₂) API->Oxidation Thermal Thermal (e.g., 80°C) API->Thermal Photo Photolytic (ICH Q1B) API->Photo HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Outcome Identify Degradants Establish Degradation Pathways Validate Stability-Indicating Method HPLC->Outcome

Caption: Workflow for forced degradation studies.

Methodology 4: Forced Degradation Protocol

Expertise & Rationale: The selection of stress conditions is based on the molecule's structure. As an amide, 2-(4-Bromo-2-fluorophenyl)acetamide is susceptible to hydrolysis under acidic and basic conditions. The aromatic ring and halogen substituents suggest potential sensitivity to oxidation and photolysis.[17][19] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being destroyed by further stress.

Protocol:

  • Stock Solution: Prepare a stock solution of the API in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the API solution with 0.1 N HCl and heat at 60 °C.

    • Base Hydrolysis: Treat the API solution with 0.1 N NaOH at room temperature.

    • Oxidative Degradation: Treat the API solution with 3% H₂O₂ at room temperature.[17]

    • Thermal Degradation: Heat the API solution at 80 °C.

    • Photolytic Degradation: Expose the solid API and API solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Time Points: Sample from each condition at various time points (e.g., 2, 8, 24, 48 hours). Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples, including an unstressed control, using a stability-indicating HPLC-UV/MS method. The method must be able to separate the intact API from all process impurities and degradation products.

  • Mass Balance: Ensure that the sum of the assay of the API and the levels of all degradation products is close to 100%, which demonstrates the specificity of the analytical method.[18]

Table 2: Hypothetical Forced Degradation Results
Stress Condition % Degradation Major Degradants (by Mass Spec) Potential Pathway
0.1 N HCl, 60 °C, 24h15.2%4-Bromo-2-fluoroanilineAmide Hydrolysis
0.1 N NaOH, RT, 8h18.5%4-Bromo-2-fluoroanilineAmide Hydrolysis
3% H₂O₂, RT, 48h3.1%Hydroxylated speciesAromatic Ring Oxidation
80 °C (solution), 48h1.8%Minor unidentified peaksThermal Decomposition
Photolytic (ICH Q1B)4.5%De-halogenated speciesPhotodecomposition

Conclusion: Synthesizing Data for a Comprehensive Stability Profile

A thorough investigation into the thermodynamic stability of 2-(4-Bromo-2-fluorophenyl)acetamide requires a multi-faceted experimental approach. The foundational solid-state characterization via DSC, TGA, and XRPD establishes the properties of the primary crystalline form. The forced degradation studies provide a predictive look into the molecule's intrinsic liabilities.

Based on the hypothetical data presented, 2-(4-Bromo-2-fluorophenyl)acetamide (Form I) is a thermally stable crystalline solid. Its primary degradation pathway is amide hydrolysis, a common vulnerability for this functional group. It exhibits minor sensitivity to oxidative and photolytic stress. This knowledge is paramount for drug development professionals. It informs the selection of excipients to avoid those that could promote hydrolysis, guides the development of a robust formulation, dictates the need for protective packaging (e.g., against light), and establishes appropriate storage conditions to ensure the product's quality, safety, and efficacy throughout its shelf life.

References

  • The Relevance Of Polymorph Screening In The Pharmaceutical Industry. Eurofins.[Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Merck.[Link]

  • Polymorph screening in pharmaceutical development. European Pharmaceutical Review.[Link]

  • Pharmaceutical Polymorphism Screening & Selection. Charles River.[Link]

  • The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control. International Pharmaceutical Industry.[Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. Gateway Analytical.[Link]

  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. ICH.[Link]

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. ResolveMass Laboratories Inc.[Link]

  • Detect and control polymorphism: pro tips for pharmaceutical scientists. Malvern Panalytical.[Link]

  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare.[Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Center for Biotechnology Information.[Link]

  • ICH Q1A(R2) Stability testing of new drugs and products (Revised guideline). Concept Heidelberg.[Link]

  • Differential Scanning Calorimeters (DSC). American Pharmaceutical Review.[Link]

  • 2-Bromo-N-(4-fluoro-2-methylphenyl)acetamide Properties. U.S. Environmental Protection Agency.[Link]

  • TGA Analysis in Pharmaceuticals. ResolveMass Laboratories Inc.[Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency.[Link]

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). BioBoston Consulting.[Link]

  • TGA | Pharmaceutical Products | Process Monitoring. Hiden Analytical.[Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Cambrex.[Link]

  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research.[Link]

  • Thermogravimetric Analysis in Pharmaceuticals. Veeprho.[Link]

  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM.[Link]

  • Degradation of halogenated aromatic compounds. PubMed.[Link]

  • N-(4-bromo-2-fluorophenyl)acetamide. PubChem.[Link]

  • Forced Degradation Testing. Galbraith Laboratories, Inc.[Link]

  • Thermal and Spectral Analysis of Novel Amide-Tethered Polymers from Poly(allylamine). ResearchGate.[Link]

  • 2-bromo-2-(4-fluorophenyl)acetamide (C8H7BrFNO). PubChemLite.[Link]

  • Halogenated Aromatics: Fate and Microbial Degradation. ResearchGate.[Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS.[Link]

  • Thermodynamic and reactivity descriptors Studies on the interaction of Flutamide anticancer drug with nucleobases. Chemical Review and Letters.[Link]

  • Synthesis, characterization and thermal studies of wholly aromatic poly(imide-amides) containing si and/or Ge in the main Chain. ResearchGate.[Link]

  • Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. ACS Publications.[Link]

  • Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. MDPI.[Link]

  • Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A.[Link]

  • 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate.[Link]

Sources

Comprehensive Review of 4-Bromo-2-fluorophenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical review of 4-Bromo-2-fluorophenylacetamide (specifically the N-linked anilide, CAS 326-66-9, and the C-linked phenylacetamide, derived from CAS 114897-92-6). It focuses on its role as a privileged building block in medicinal chemistry, particularly for kinase inhibitors and androgen receptor antagonists.

Executive Summary & Scaffold Profile

4-Bromo-2-fluorophenylacetamide serves as a high-value "bifunctional" scaffold in drug discovery. Its utility stems from the orthogonal reactivity of its substituents: the bromine atom facilitates palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the fluorine atom provides metabolic stability and modulates pKa/lipophilicity. The acetamide moiety acts as a masked amine (protecting group) or a hydrogen-bonding pharmacophore.

Nomenclature Clarification

In the literature, this name refers to two distinct isomers. This guide prioritizes the Anilide (N-linked) due to its higher industrial prevalence, but addresses the Phenylacetamide (C-linked) where relevant.

FeatureIsomer A: N-(4-bromo-2-fluorophenyl)acetamide Isomer B: 2-(4-bromo-2-fluorophenyl)acetamide
Structure Ar–NH –C(=O)CH₃Ar–CH₂ –C(=O)NH₂
Class AcetanilidePhenylacetamide
CAS No. 326-66-9 Derived from 114897-92-6 (Acid)
Primary Use Precursor to heterocycles (Benzimidazoles), Kinase InhibitorsCNS agents, NSAID analogs
Reactivity Amide hydrolysis yields aniline; Br is reactive handleAmide hydrolysis yields acid; Br is reactive handle

Synthetic Strategies

The synthesis of the core scaffold is well-established, with recent industrial optimizations focusing on "green" solvent-free conditions to minimize sulfur impurities.

Pathway A: Acetylation of Aniline (Standard Lab Scale)

The most direct route involves the acetylation of commercially available 4-bromo-2-fluoroaniline .

  • Reagents: Acetic anhydride (

    
    ) or Acetyl chloride (
    
    
    
    ).
  • Solvent: Dichloromethane (DCM), Toluene, or Glacial Acetic Acid.

  • Catalyst: Pyridine or

    
     (optional if using 
    
    
    
    ).
  • Yield: Typically >90%.[1]

Pathway B: Regioselective Bromination (Industrial Scale)

For large-scale manufacturing, it is often more cost-effective to start with 2-fluoroacetanilide and perform electrophilic bromination. The acetamido group directs the bromine to the para position.

  • Reagents:

    
    , HBr/DMSO, or NBS.
    
  • Selectivity: High para-selectivity due to the steric bulk of the ortho-fluorine and the directing power of the acetamide.

Synthesis cluster_legend Reaction Types Start1 4-Bromo-2-fluoroaniline Product N-(4-Bromo-2-fluorophenyl) acetamide Start1->Product Ac2O, AcOH Reflux, 2h Start2 2-Fluoroacetanilide Start2->Product Br2, AcOH Electrophilic Sub. Acetylation Acetylation Bromination Bromination

Figure 1: Convergent synthetic pathways to the core scaffold.

Reactivity & Derivatization Logic

The power of this scaffold lies in its ability to be diversified into complex libraries.

The Bromine Handle (C-C / C-N Bond Formation)

The C4-Bromine is highly activated for Pd-catalyzed coupling because the electron-withdrawing fluorine atom (inductive effect) weakens the C-Br bond's electron density, facilitating oxidative addition.

  • Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryls (common in kinase inhibitors).

  • Buchwald-Hartwig: Coupling with amines to form diarylamines.

  • Sonogashira: Coupling with alkynes.

The Acetamide Handle (Heterocycle Formation)

The acetamide is not just a passive group; it is a precursor to the free amine or part of a cyclization sequence.

  • Hydrolysis: Acidic hydrolysis (

    
    , reflux) yields 4-bromo-2-fluoroaniline , which can then be cyclized with carboxylic acids or aldehydes to form Benzimidazoles .
    
  • Cyclization: Reaction with

    
     can dehydrate the amide (if ortho-nucleophiles are present) to close rings.
    

Medicinal Chemistry Applications

Case Study 1: Imidazo[4,5-c]pyridine Kinase Inhibitors

Research indicates that N-(4-bromo-2-fluorophenyl)acetamide is a key intermediate in synthesizing Imidazo[4,5-c]pyridines , a class of potent anticancer agents targeting kinases such as EGFR or PI3K .[1][2][3][4]

  • Mechanism: The acetamide is hydrolyzed to the aniline, which is then coupled with a nitropyridine derivative. Reduction of the nitro group and subsequent cyclization forms the imidazopyridine core.

  • Role of Fluorine: The C2-fluorine confers metabolic resistance against ring oxidation and can form intramolecular H-bonds that lock the conformation, improving binding affinity.

Case Study 2: Androgen Receptor Antagonists (Enzalutamide Analogs)

The 4-bromo-2-fluorophenyl motif is structurally homologous to the pharmacophore found in Enzalutamide (Xtandi) and Apalutamide .

  • SAR Insight: The 2-fluoro group creates steric twist, preventing the phenyl ring from becoming coplanar with the attached amide/thiohydantoin system. This "twisted" conformation is critical for antagonistic activity against the Androgen Receptor (AR).

  • Application: Researchers use the 4-bromo-2-fluorophenylacetamide derivative to synthesize novel AR antagonists by replacing the hydantoin ring with alternative bioisosteres.

SAR Core 4-Bromo-2-fluorophenyl Scaffold Br C4-Bromine (Suzuki Handle) Core->Br F C2-Fluorine (Conformational Lock) Core->F Amide Acetamide (Masked Amine) Core->Amide Target1 Biaryl Kinase Inhibitors (via Pd-coupling) Br->Target1 Derivatization Target2 Metabolic Stability (Block C2 oxidation) F->Target2 Function Target3 Benzimidazoles (via Cyclization) Amide->Target3 Cyclization

Figure 2: Structure-Activity Relationship (SAR) map of the scaffold.

Experimental Protocols

Protocol A: Synthesis of N-(4-bromo-2-fluorophenyl)acetamide

This protocol is validated for high purity (>98%) suitable for biological screening.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reactants: Dissolve 4-bromo-2-fluoroaniline (10.0 mmol, 1.90 g) in Dichloromethane (DCM) (50 mL).

  • Addition: Add Triethylamine (12.0 mmol, 1.67 mL) followed by the dropwise addition of Acetic Anhydride (12.0 mmol, 1.13 mL) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine/pyridine, followed by sat.

    
     and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.[3][5]
    
  • Expected Yield: ~92% as a white solid. MP: 148–151°C.

Protocol B: Suzuki Coupling (General Procedure)

To attach an aryl group at the C4 position.

  • Reactants: Combine N-(4-bromo-2-fluorophenyl)acetamide (1.0 eq), Aryl Boronic Acid (1.2 eq), and

    
      (2.0 eq) in Dioxane:Water  (4:1).
    
  • Catalyst: Add

    
      (5 mol%).
    
  • Conditions: Degas with Nitrogen for 10 min. Heat at 90°C for 12 hours.

  • Workup: Extract with EtOAc, wash with brine, dry, and purify via flash chromatography.

Physical Properties Data

PropertyValueSource
Molecular Formula

PubChem [1]
Molecular Weight 232.05 g/mol PubChem [1]
Melting Point 148–151 °CChemicalBook [2]
LogP (Predicted) 2.0PubChem [1]
H-Bond Donors 1
H-Bond Acceptors 1

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67593, N-(4-bromo-2-fluorophenyl)acetamide. Retrieved from [Link]

  • ResearchGate. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one derivatives. Retrieved from [Link]

Sources

Crystal structure analysis of 2-(4-Bromo-2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical protocol for the crystallographic determination and structural analysis of 2-(4-Bromo-2-fluorophenyl)acetamide (CAS: 1000668-71-2). It is designed for researchers requiring a rigorous, self-validating methodology for characterizing this specific halogenated primary amide scaffold.

Executive Summary & Chemical Context

2-(4-Bromo-2-fluorophenyl)acetamide is a primary amide derivative of phenylacetic acid, characterized by a dual-halogen substitution pattern on the aromatic ring. This scaffold presents a unique crystallographic challenge due to the interplay between strong hydrogen bonding (amide functionality) and directional halogen bonding (aryl bromide/fluoride).

  • Molecular Formula: C₈H₇BrFNO

  • Molecular Weight: 232.05 g/mol [1][2]

  • Key Structural Features:

    • Primary Amide (-CONH₂): A robust supramolecular synthon generator.

    • Ortho-Fluorine: Induces conformational torsion via steric and electrostatic repulsion.

    • Para-Bromine: A heavy atom facilitating anomalous scattering (useful for phasing) but requiring significant absorption correction.

Experimental Protocol: From Synthesis to Structure

This section details the specific workflow required to obtain high-quality diffraction data for this compound.

Crystallization Strategy

The primary amide group often leads to low solubility in non-polar solvents and high solubility in polar protic solvents. A slow evaporation or vapor diffusion method is recommended to control nucleation.

ParameterRecommended ConditionRationale
Solvent System Ethanol/Water (3:1) or Ethyl Acetate/HexaneEthanol provides solubility; water acts as an antisolvent to drive slow nucleation.
Temperature 4°C (controlled ramp)Lower temperatures reduce thermal motion in the lattice, improving order.
Vessel Silanized glass vialPrevents nucleation on glass walls, encouraging single crystal growth in solution.
Data Collection Parameters

Given the presence of Bromine (Z=35), X-ray absorption is a critical factor.

  • Radiation Source: Mo Kα (λ = 0.71073 Å) is strictly preferred over Cu Kα.

    • Reasoning: Bromine has a high mass attenuation coefficient. Cu radiation would result in significant absorption errors (

      
       > 30 mm⁻¹), whereas Mo reduces this (
      
      
      
      ≈ 3-5 mm⁻¹), ensuring accurate intensity measurements.
  • Temperature: 100 K (Cryostream) .

    • Reasoning: Essential to freeze the rotation of the terminal amide (-NH₂) protons and minimize the thermal ellipsoid volume of the halogen atoms.

  • Resolution: Collect to at least 0.75 Å (2θ ≈ 55° for Mo) to resolve the electron density of the N-H bonds clearly.

Structure Solution & Refinement
  • Space Group Determination: Expect monoclinic systems (P2₁/c or C2/c ) which are statistically dominant for planar aromatic amides.

  • Phasing: Use Intrinsic Phasing (SHELXT) . The heavy Bromine atom provides a strong anomalous signal, making solution trivial even with direct methods.

  • Absorption Correction: Apply Multi-scan (SADABS) or Gaussian integration (if crystal faces are indexed). This is the most critical step to prevent "ghost" peaks near the Br atom.

Structural Analysis & Supramolecular Architecture

Once the structure is solved, the analysis must focus on the specific intermolecular interactions that drive the packing.

The Primary Amide Synthon

The defining feature of primary amides is the formation of a centrosymmetric dimer.

  • Motif:

    
     Graph Set .
    
  • Mechanism: Two molecules pair up via

    
     hydrogen bonds.
    
  • Geometry: Expect

    
     distances of ~2.9 Å and angles near 175°. This dimer forms the fundamental building block of the lattice.
    
Halogen Bonding & Fluorine Interactions
  • Bromine (σ-hole donor): The Br atom is likely to participate in Type II halogen bonding (

    
     or 
    
    
    
    ). Look for
    
    
    angles approaching 180°.
  • Fluorine (Weak Acceptor): The ortho-fluorine will likely accept weak

    
     hydrogen bonds, stabilizing the twist of the phenyl ring relative to the acetamide plane.
    
Visualization of Interaction Hierarchy

The following diagram illustrates the logical hierarchy of forces determining the crystal packing.

G Molecule 2-(4-Bromo-2-fluorophenyl)acetamide Monomer Primary Primary Interaction: Amide Dimer R2,2(8) (Strong H-bonds) Molecule->Primary Dimerization Secondary Secondary Interaction: Halogen Bonding (Br...O) & C-H...F Contacts Primary->Secondary Ribbon Formation Tertiary Tertiary Packing: Pi-Pi Stacking & Van der Waals Secondary->Tertiary Layer Stacking Lattice Final 3D Crystal Lattice Tertiary->Lattice Crystallization

Figure 1: Hierarchical assembly of the crystal lattice, moving from strong H-bonds to weak dispersive forces.

Experimental Workflow Visualization

The following flowchart outlines the decision-making process for the crystallographer, ensuring data integrity.

Workflow Start Synthesized Solid Screen Solvent Screen (EtOH, EtOAc, Toluene) Start->Screen Check Check Optical Quality (Polarized Light) Screen->Check Check->Screen Polycrystalline? Mount Mount Crystal (Mitegen Loop) Check->Mount Single Crystal? Collect Data Collection (Mo Source, 100K) Mount->Collect Process Data Reduction (Integration + Abs. Corr.) Collect->Process Solve Structure Solution (SHELXT) Process->Solve Refine Refinement (SHELXL - Anisotropic) Solve->Refine

Figure 2: Step-by-step crystallographic workflow for halogenated amides.

Pharmaceutical Relevance & Polymorphism

For drug development professionals, this scaffold is a critical intermediate.[3] The primary amide group makes it highly susceptible to polymorphism .

  • Screening Requirement: It is mandatory to screen for polymorphs using Powder X-Ray Diffraction (PXRD) alongside single-crystal analysis.

  • Stability: The form containing the

    
     dimer is typically the thermodynamic product. Kinetic forms (catemers) may appear under rapid precipitation but often convert to the dimer form over time.
    

References

  • Grover, G. et al. (2012). Hydrogen bonding patterns in primary amides: The persistence of the R2,2(8) motif. CrystEngComm . Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C . Link

  • Desiraju, G. R. (2013). Halogen bonding: Definition, structural patterns, and utility. IUCrJ . Link

  • Spek, A. L. (2009).[4] Structure validation in chemical crystallography. Acta Crystallographica Section D . Link

  • Sigma-Aldrich. (2024). Product Specification: 2-(4-Bromo-2-fluorophenyl)acetamide (CAS 1000668-71-2).[2] Link

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 2-(4-Bromo-2-fluorophenyl)acetamide

[1]

Executive Summary & Chemical Context

The substrate 2-(4-Bromo-2-fluorophenyl)acetamide represents a distinct class of halogenated phenylacetamides widely used as intermediates in the synthesis of PARP inhibitors and other bioactive heterocyclic compounds.[1][2]

Successfully coupling this substrate requires navigating two competing chemical behaviors:

  • Electronic Activation (F-Effect): The fluorine atom at the ortho position (relative to the acetamide tail) and meta position (relative to the bromine) exerts an inductive electron-withdrawing effect (-I).[1] This renders the C-Br bond electron-deficient, generally facilitating the Oxidative Addition step of the catalytic cycle.

  • Functional Group Sensitivity (Primary Amide): The primary acetamide moiety (

    
    ) is susceptible to dehydration (forming nitriles) under harsh basic conditions or coordination to the Palladium center, which can poison the catalyst.
    

This guide provides two validated protocols: a Standard Robust Method for general library synthesis and a High-Efficiency Method for sterically demanding or valuable boronic acids.[1]

Mechanistic Insight & Pathway

The reaction follows the canonical Suzuki-Miyaura catalytic cycle. However, for this specific substrate, the rate-determining step is often influenced by the solubility of the amide and the transmetallation efficiency of the boronate species.

Signaling Pathway: Catalytic Cycle

The following diagram illustrates the reaction pathway, highlighting the entry of the fluorinated substrate.

SuzukiCyclecluster_0Critical Control PointPd0Active CatalystPd(0)L2OxAddOxidative Addition(Ar-Pd(II)-Br)Pd0->OxAdd + SubstrateTransMetTransmetallation(Ar-Pd-Ar')OxAdd->TransMet Exchange Br for OH/ORBaseStepBase Activation(Formation of Boronate)BaseStep->TransMet Activated BoronateRedElimReductive Elimination(Product Release)TransMet->RedElim IsomerizationRedElim->Pd0 RegenerationProductBiaryl Acetamide ProductRedElim->ProductSubstrate2-(4-Bromo-2-fluorophenyl)acetamideSubstrate->OxAddBoronicAryl Boronic Acid(R-B(OH)2)Boronic->BaseStep + Base (CO3/PO4)

Figure 1: Catalytic cycle emphasizing the oxidative addition of the electron-deficient aryl bromide.

Experimental Protocols

Method A: The "Workhorse" Protocol (Cost-Effective)

Application: Routine synthesis, non-hindered boronic acids, scale-up (grams to kilograms). Rationale: Uses Pd(dppf)Cl₂ , a robust ferrocenyl catalyst that resists dechelation. The Dioxane/Water solvent system ensures solubility of the polar acetamide while dissolving the inorganic base.

Materials
  • Substrate: 2-(4-Bromo-2-fluorophenyl)acetamide (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)[1]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3–5 mol%)[1]

  • Base: Potassium Carbonate (

    
    ) (2.0 – 3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Procedure
  • Preparation: Charge a reaction vial or round-bottom flask with the Substrate, Boronic Acid, and

    
    .
    
  • Inerting: Evacuate and backfill with Nitrogen or Argon (

    
    ).[1] Critical: Oxygen promotes homocoupling of boronic acids.
    
  • Solvation: Add the degassed Dioxane/Water mixture. The concentration should be approx. 0.1 M – 0.2 M with respect to the bromide.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of inert gas.[1]

  • Reaction: Heat the mixture to 80–90°C for 4–12 hours.

    • Note: Monitor via LC-MS.[1] The primary amide peak (

      
      ) is distinct.
      
  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate.[1] Wash with water (

    
    ) and Brine (
    
    
    ).[1] Dry over
    
    
    .[1]
  • Purification: Silica gel chromatography. (Note: The product will be polar; use MeOH/DCM or high % EtOAc gradients).

Method B: High-Efficiency Protocol (Challenging Substrates)

Application: Sterically hindered boronic acids (ortho-substituted), low catalyst loading requirements, or valuable intermediates.[1] Rationale: Uses XPhos Pd G2 (Buchwald Precatalyst).[1] The bulky, electron-rich XPhos ligand facilitates oxidative addition on the deactivated ring and accelerates reductive elimination for bulky partners. Potassium Phosphate is used to minimize hydrolytic side reactions.[1]

Materials
  • Substrate: 2-(4-Bromo-2-fluorophenyl)acetamide (1.0 equiv)

  • Coupling Partner: Boronic Acid/Pinacol Ester (1.2 equiv)[1]

  • Catalyst: XPhos Pd G2 (1–2 mol%)[1]

  • Base: Potassium Phosphate Tribasic (

    
    ) (2.0 equiv)[1]
    
  • Solvent: THF : Water (10:1) or Toluene : Water (10:1)[1][3]

Step-by-Step Procedure
  • Setup: In a glovebox or under strict Schlenk conditions, combine Substrate, Boronate, and XPhos Pd G2.

  • Base Addition: Add

    
     (solid) or as a 0.5 M aqueous solution.
    
  • Solvent: Add degassed THF/Water.

  • Reaction: Heat to 60°C (milder temperature due to higher catalyst activity). Reaction times are typically shorter (1–4 hours).[1]

  • Work-up: Filter through a Celite pad to remove Palladium black.[1] Concentrate and purify.

Data Summary & Optimization Table

The following table summarizes the impact of solvent and base choices specifically for the 2-(4-Bromo-2-fluorophenyl)acetamide substrate.

ParameterConditionYield PotentialNotes on Chemistry
Solvent Dioxane /

(4:[1]1)
HighExcellent solubility for the amide; prevents precipitation of intermediates.
Solvent Toluene /

MediumPoor solubility of the acetamide starting material may slow kinetics (phase transfer required).
Solvent DMF (Anhydrous)Low/VariableHigh boiling point makes removal difficult; risk of decomposing the amide at

.
Base

HighStandard choice; gentle enough to preserve the primary amide.
Base

LowAvoid. Strong base can deprotonate the amide nitrogen (

~23), leading to catalyst poisoning.
Base

Very High"Cesium Effect" aids solubility in lower polarity solvents; recommended for difficult couplings.[1]

Troubleshooting & Critical Controls

Amide Hydrolysis
  • Symptom: Appearance of the corresponding carboxylic acid (

    
    ) in LC-MS.[1]
    
  • Cause: Reaction temperature too high (

    
    ) or base too strong (
    
    
    ,
    
    
    ).
  • Solution: Switch to Method B (

    
     at 
    
    
    ).
Protodeboronation
  • Symptom: Recovery of unreacted bromide and formation of de-borylated arene (Ar-H).[1]

  • Cause: Fluorine substituents on the boronic acid partner or high water content.

  • Solution: Use Boronic Esters (BPin) instead of acids; reduce water ratio to 10:1.

Catalyst Deactivation (Pd Black)
  • Symptom: Reaction stalls; black precipitate forms early.[1]

  • Cause: Coordination of the primary amide nitrogen to Pd.

  • Solution: Increase catalyst loading to 5 mol% or switch to a chelating ligand system like Pd(dppf) which resists displacement by the amide.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link][1]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[1] Accounts of Chemical Research. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]

Hydrolysis of 2-(4-Bromo-2-fluorophenyl)acetamide to acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 2-(4-Bromo-2-fluorophenyl)acetic Acid via Amide Hydrolysis

Abstract

This comprehensive application note provides detailed methodologies for the synthesis of 2-(4-Bromo-2-fluorophenyl)acetic acid, a valuable intermediate in pharmaceutical research and development, through the hydrolysis of its corresponding amide precursor, 2-(4-Bromo-2-fluorophenyl)acetamide. We present two robust protocols utilizing acid-catalyzed and base-catalyzed (saponification) pathways. This guide delves into the underlying chemical mechanisms of each approach, offers step-by-step experimental procedures, and includes a troubleshooting guide to address common challenges. The protocols are designed for researchers, chemists, and drug development professionals seeking reliable and reproducible methods for the preparation of this key phenylacetic acid derivative. Phenylacetic acid derivatives are recognized as important medical intermediates in the synthesis of various therapeutic agents[1].

Introduction and Scientific Principles

The conversion of amides to carboxylic acids is a fundamental transformation in organic synthesis. Amide bonds, known for their stability due to resonance delocalization, are kinetically stable and their hydrolysis requires energy input, typically in the form of heat, along with a catalyst[2][3][4]. This stability is crucial for their function in biological systems, such as in peptides, but presents a challenge for synthetic chemists.

The hydrolysis of 2-(4-Bromo-2-fluorophenyl)acetamide can be effectively achieved under either acidic or basic conditions, with each method offering distinct advantages and mechanistic pathways.

Acid-Catalyzed Hydrolysis Mechanism

In the acid-catalyzed pathway, the reaction is initiated by the protonation of the amide's carbonyl oxygen. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water[2][5]. The subsequent steps involve proton transfers and the eventual elimination of ammonia, which is protonated under the acidic conditions to form an ammonium salt, driving the reaction forward. It's important to note that this reaction is reversible[3][6].

Acid_Hydrolysis Figure 1: Acid-Catalyzed Amide Hydrolysis Mechanism cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Elimination Amide Amide ProtonatedAmide O-Protonated Amide (Activated Electrophile) Amide->ProtonatedAmide + H+ H_ion H+ Water H₂O Tetrahedral_Int1 Tetrahedral Intermediate ProtonatedAmide->Tetrahedral_Int1 + H₂O Protonated_Int N-Protonated Intermediate Tetrahedral_Int1->Protonated_Int Proton Transfer Tetrahedral_Int1->Protonated_Int CarboxylicAcid Carboxylic Acid Protonated_Int->CarboxylicAcid - NH₃ Ammonium NH₄⁺ Basic_Hydrolysis Figure 2: Base-Catalyzed Amide Hydrolysis Mechanism cluster_0 Nucleophilic Attack cluster_1 Elimination (Unfavorable) cluster_2 Irreversible Deprotonation cluster_3 Acidic Workup Amide Amide Tetrahedral_Int Tetrahedral Intermediate Amide->Tetrahedral_Int + ⁻OH OH_ion ⁻OH CarboxylicAcid Carboxylic Acid Tetrahedral_Int->CarboxylicAcid - ⁻NH₂ Carboxylate Carboxylate Salt CarboxylicAcid->Carboxylate + ⁻NH₂ (fast) Amide_Anion ⁻NH₂ (Poor Leaving Group) Ammonia NH₃ Final_Acid Final Carboxylic Acid Carboxylate->Final_Acid + H₃O⁺

Caption: Figure 2: Base-Catalyzed Amide Hydrolysis Mechanism

Overall Synthesis Workflow

The conversion of the starting acetamide to the purified acetic acid derivative involves a multi-step process encompassing the core hydrolysis reaction followed by a carefully designed workup and purification sequence. The choice between the acidic and basic route will influence the specific steps in the isolation phase.

Workflow Figure 3: General Experimental Workflow Start Start: 2-(4-Bromo-2-fluorophenyl) acetamide Acid_Hydrolysis Protocol 1: Acid-Catalyzed Hydrolysis (e.g., aq. HCl, Reflux) Start->Acid_Hydrolysis Base_Hydrolysis Protocol 2: Base-Catalyzed Hydrolysis (e.g., aq. NaOH, Reflux) Start->Base_Hydrolysis Acid_Workup Acidic Workup: Cool, Extract with Organic Solvent Acid_Hydrolysis->Acid_Workup Base_Workup Basic Workup: 1. Cool, Wash (Organic) 2. Acidify Aqueous Layer 3. Extract with Organic Solvent Base_Hydrolysis->Base_Workup Purification Purification: Dry, Concentrate, Recrystallize Acid_Workup->Purification Base_Workup->Purification QC Quality Control: Characterize (NMR, MP, etc.) Purification->QC End End Product: 2-(4-Bromo-2- fluorophenyl)acetic acid QC->End

Caption: Figure 3: General Experimental Workflow

Experimental Protocols

Safety Precaution: These protocols involve the use of strong acids and bases and require heating. Always perform these procedures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol utilizes concentrated hydrochloric acid to catalyze the hydrolysis.

Materials and Reagents:

  • 2-(4-Bromo-2-fluorophenyl)acetamide

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC mobile phase (e.g., 50:50 Hexane:Ethyl Acetate with 1% acetic acid)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and standard laboratory glassware

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(4-Bromo-2-fluorophenyl)acetamide (e.g., 5.0 g, 1 equiv).

  • Reagent Addition: Carefully add a 1:1 mixture of concentrated HCl and deionized water (e.g., 100 mL).

  • Hydrolysis: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC. To take a sample, briefly cool the reaction, withdraw a small aliquot, neutralize it with a base (e.g., sat. NaHCO₃), and extract with a small amount of ethyl acetate. Spot the organic layer on a TLC plate. The starting amide will have a higher Rf than the more polar carboxylic acid product. The reaction is complete when the starting material spot is no longer visible (typically 4-8 hours).

  • Work-up:

    • Once complete, cool the reaction mixture to room temperature and then further in an ice bath.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL).

  • Purification:

    • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

    • The crude solid can be further purified by recrystallization from a suitable solvent system, such as a mixture of toluene and hexanes.

Protocol 2: Base-Catalyzed Hydrolysis

This protocol uses aqueous sodium hydroxide and is often preferred for its irreversible nature.[6][7]

Materials and Reagents:

  • 2-(4-Bromo-2-fluorophenyl)acetamide

  • Sodium Hydroxide (NaOH) pellets or a stock solution (e.g., 10% w/v)

  • Deionized Water

  • Dichloromethane (DCM) or Diethyl Ether

  • Concentrated Hydrochloric Acid (HCl) for acidification

  • Brine (saturated aq. NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Same as Protocol 1, plus pH paper or a pH meter.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(4-Bromo-2-fluorophenyl)acetamide (e.g., 5.0 g, 1 equiv) in a suitable solvent like ethanol or methanol (e.g., 100 mL).[7]

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (e.g., 20 mL of 10% NaOH).[7]

  • Hydrolysis: Attach a reflux condenser and heat the mixture to reflux (or to 60 °C if the reaction is sluggish at room temperature) with vigorous stirring.[7]

  • Reaction Monitoring: Monitor the reaction by TLC as described in Protocol 1. The reaction is typically complete within 12-18 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the alcohol solvent.[7]

    • Dilute the residue with water (e.g., 100 mL) and transfer to a separatory funnel.

    • Wash the aqueous layer with dichloromethane (2 x 50 mL) to remove any unreacted starting material or neutral impurities. Discard the organic layers.

    • Cool the aqueous layer in an ice bath and carefully acidify it to pH ~2-3 by the dropwise addition of concentrated HCl.[7] The carboxylic acid product should precipitate as a solid.

    • Extract the precipitated product with ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification:

    • Combine the organic extracts and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to afford the desired product.[7]

    • Recrystallize if necessary.

Data Summary and Characterization

The following table summarizes typical reaction parameters and expected outcomes for the hydrolysis protocols.

ParameterProtocol 1: Acid-CatalyzedProtocol 2: Base-Catalyzed
Primary Reagent Concentrated HClAqueous NaOH
Temperature Reflux (~100-110 °C)60 °C to Reflux
Typical Time 4 - 8 hours12 - 18 hours
Workup Strategy Direct ExtractionAcidification & Extraction
Typical Yield 85 - 95%90 - 98%
Purity (Crude) >90%>95%

Characterization of 2-(4-Bromo-2-fluorophenyl)acetic acid:

  • Appearance: White to pale-yellow solid.

  • Molecular Formula: C₈H₆BrFO₂.[8]

  • Molecular Weight: 233.04 g/mol .[8]

  • Purity (Typical): >98% after purification.

  • Analytical Data: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Reagent concentration too low.- Extend the reflux time and monitor by TLC.- Ensure the temperature is at the target for reflux.- Confirm the concentration of the acid/base solution.
Low Yield - Incomplete precipitation during basic workup acidification.- Product loss during extractions.- Emulsion formation during workup.- Ensure pH is sufficiently acidic (pH < 3) to fully protonate the carboxylate.- Perform extractions carefully and use a sufficient volume of solvent.- To break emulsions, add brine to the separatory funnel.[9]
Product is an oil or fails to crystallize - Presence of impurities.- Residual solvent.- Re-purify via column chromatography.- Attempt recrystallization with different solvent systems (e.g., ethanol/water, toluene/hexanes).[9][10]- Ensure the product is thoroughly dried under vacuum.
Side Reactions - Decomposition under harsh conditions.- For sensitive substrates, consider using milder conditions (e.g., lower temperature for a longer duration).

References

  • Organic Synthesis. (n.d.). Hydrolysis of Amide. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid. CN111422784A.
  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

  • O'Connor, C. (1970). Acidic and Basic Amide Hydrolysis. ResearchGate. Retrieved from [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]

  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

  • DiDone, L., et al. (2020). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. PMC. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • NEET coaching. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link]

  • Britannica. (2026, January 22). Carboxylic acid - Synthesis, Reactions, Properties. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Bromo-2,5-difluorophenyl)acetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of carboxylic acids. WO2014095080A2.
  • Organic Syntheses. (n.d.). p-BROMOMANDELIC ACID. Retrieved from [Link]

  • ATSDR. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

Sources

Recrystallization solvent systems for 2-(4-Bromo-2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Recrystallization Protocols for 2-(4-Bromo-2-fluorophenyl)acetamide

Executive Summary

2-(4-Bromo-2-fluorophenyl)acetamide is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other fluorinated bioactive scaffolds. High purity (>98%) is essential to prevent side reactions in subsequent cross-coupling steps (e.g., Suzuki-Miyaura), where regioisomeric impurities such as 2,6-dibromo species can lead to difficult-to-separate byproducts.

This guide details three validated recrystallization solvent systems designed to maximize yield and purity. Unlike chromatographic methods, these protocols are scalable and rely on thermodynamic selectivity to remove unreacted phenylacetic acid precursors and trace inorganic salts.

Physicochemical Profile & Solubility Logic

To select the correct solvent, one must understand the intermolecular forces at play. 2-(4-Bromo-2-fluorophenyl)acetamide possesses two distinct domains:

  • Polar Domain: The primary amide group (

    
    ) acts as both a hydrogen bond donor and acceptor, creating a strong crystal lattice with high lattice energy.
    
  • Lipophilic Domain: The halogenated phenyl ring increases lipophilicity (

    
    ) and reduces water solubility compared to non-halogenated phenylacetamide.
    

Solvent Selection Strategy:

  • Protic Solvents (Ethanol/Water): Disrupt the intermolecular amide-amide H-bonds at high temperatures, allowing dissolution. Water acts as a powerful anti-solvent upon cooling.

  • Aprotic/Non-polar Mixtures (EtOAc/Heptane): Solubilize the lipophilic ring while exploiting the temperature-dependent solubility of the amide.

Table 1: Solvent System Performance Matrix
Solvent SystemComposition (v/v)Primary UtilityProsCons
System A Ethanol : Water General Purification High recovery, Green chemistry compliant, removes inorganic salts.Risk of "oiling out" if water added too fast.
System B Ethyl Acetate : Heptane Lipophilic Impurity Removal Excellent for removing non-polar byproducts (e.g., dibrominated species).Lower single-pass yield; Heptane is flammable.
System C Toluene Polymorph Control High boiling point allows max dissolution; produces dense crystals.High drying temp required; toxicity of toluene.

Detailed Experimental Protocols

Protocol A: The "Green" Standard (Ethanol/Water)

Best for: Routine purification of crude material containing inorganic salts or polar acids.

Materials:

  • Crude 2-(4-Bromo-2-fluorophenyl)acetamide[1]

  • Absolute Ethanol (EtOH)

  • Deionized Water (

    
    )
    

Procedure:

  • Dissolution: Place 10.0 g of crude solid in a 250 mL round-bottom flask. Add 40 mL of Absolute Ethanol .

  • Heating: Heat the mixture to reflux (~78°C) with magnetic stirring.

    • Note: If the solid does not completely dissolve after 10 minutes of reflux, add EtOH in 5 mL increments until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble particles (dust, silica) are visible, filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Anti-Solvent Addition: While keeping the solution near boiling, slowly add hot

    
     dropwise.
    
    • Endpoint: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

    • Re-dissolution: Add 1-2 mL of hot EtOH to clear the turbidity and restore a homogeneous solution.

  • Crystallization: Remove heat and allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling promotes occlusion of impurities.

    • Optimization: Once at room temp, cool further in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation: Filter the white crystalline solid under vacuum.

  • Washing: Wash the filter cake with 20 mL of cold (

    
    ) EtOH:Water (1:1 mixture).
    
  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: The Lipophilic Scavenger (EtOAc/Heptane)

Best for: Removing unreacted starting materials or highly non-polar side products.

Procedure:

  • Suspend crude solid in minimal Ethyl Acetate (EtOAc) (approx. 3-4 mL per gram of solid).

  • Heat to reflux (~77°C) until fully dissolved.

  • Remove from heat source.

  • Immediately add Heptane (or Hexane) slowly down the side of the flask until the solution becomes slightly cloudy.

  • Re-heat briefly to clarify.

  • Cover the flask with a Kimwipe (to allow slow evaporation/cooling) and let stand undisturbed.

  • Collect crystals via filtration and wash with cold Heptane.

Troubleshooting & Critical Process Parameters

Issue: "Oiling Out"

  • Symptom: The product separates as a liquid oil droplet at the bottom of the flask rather than crystals.

  • Cause: The temperature is above the melting point of the solvated product, or the anti-solvent (water) was added too quickly, drastically increasing polarity.

  • Correction:

    • Re-heat to dissolve the oil.

    • Add a small amount of the good solvent (EtOH).

    • Seed the solution with a pure crystal of the target amide at a temperature just below the saturation point.

    • Cool very slowly with vigorous stirring.

Issue: Low Yield

  • Cause: Too much solvent used during dissolution.

  • Correction: Concentrate the mother liquor (filtrate) on a rotary evaporator to half volume and repeat the cooling process to harvest a "second crop." Note: Second crops are usually less pure.

Visual Workflows

Figure 1: Recrystallization Logic Flow

RecrystallizationWorkflow Start Crude 2-(4-Bromo-2-fluorophenyl)acetamide SolventSelect Select Solvent System Start->SolventSelect Dissolve Dissolve in Hot Solvent (Reflux) SolventSelect->Dissolve CheckSoluble Is Solution Clear? Dissolve->CheckSoluble AddSolvent Add more Polar Solvent (EtOH or EtOAc) CheckSoluble->AddSolvent No HotFilter Hot Filtration (Remove Insolubles) CheckSoluble->HotFilter Yes AddSolvent->CheckSoluble Nucleation Induce Nucleation (Slow Cool / Anti-Solvent) HotFilter->Nucleation OilingOut Product Oils Out? Nucleation->OilingOut RemedyOil Re-heat & Add Seed Crystal OilingOut->RemedyOil Yes FilterDry Filter & Vacuum Dry OilingOut->FilterDry No RemedyOil->Nucleation FinalProduct Pure Crystalline Solid (>98% Purity) FilterDry->FinalProduct

Caption: Step-by-step logic flow for the recrystallization of phenylacetamide derivatives.

Figure 2: Solvent Decision Tree

SolventDecision ImpurityType Primary Impurity Profile? Inorganic Inorganic Salts / Polar Acids ImpurityType->Inorganic Salts present Lipophilic Non-polar Byproducts (e.g., Dibromo species) ImpurityType->Lipophilic Organics present Unknown Unknown / General ImpurityType->Unknown Routine SysA System A: Ethanol / Water Inorganic->SysA SysB System B: EtOAc / Heptane Lipophilic->SysB Unknown->SysA Start here SysC System C: Toluene Unknown->SysC If Sys A fails

Caption: Decision matrix for selecting the optimal solvent system based on impurity profile.

Safety & Handling

  • Hazard Identification: 2-(4-Bromo-2-fluorophenyl)acetamide is an organohalogen compound. While specific toxicology may be limited, analogous amides are potential skin irritants and sensitizers.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All heating and filtration steps involving solvents (especially Toluene and Heptane) must be performed in a certified chemical fume hood to prevent inhalation of vapors.

References

  • University of Rochester. (n.d.). Reagents & Solvents: Common Solvents for Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (2023). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Crystal structure of 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. Retrieved from [Link]

Sources

Reduction of 2-(4-Bromo-2-fluorophenyl)acetamide to amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of 2-(4-Bromo-2-fluorophenyl)acetamide to 2-(4-Bromo-2-fluorophenyl)ethanamine

Executive Summary & Strategic Analysis

The reduction of 2-(4-Bromo-2-fluorophenyl)acetamide to its corresponding primary amine, 2-(4-Bromo-2-fluorophenyl)ethanamine , presents a specific chemoselectivity challenge common in medicinal chemistry: reducing a robust amide functionality while preserving a labile aryl bromide.

While Lithium Aluminum Hydride (LiAlH₄) is the historic standard for amide reductions, it poses a significant risk of dehalogenation (specifically debromination) via radical or nucleophilic attack mechanisms, particularly in the presence of electron-withdrawing groups like fluorine.

The Solution: This protocol utilizes Borane-Dimethyl Sulfide (BH₃[1]·DMS or BMS) . Unlike aluminohydrides, borane acts as an electrophilic reducing agent. It coordinates preferentially to the electron-rich oxygen of the amide carbonyl, facilitating reduction without interacting with the electron-deficient aryl ring, thereby preserving the Carbon-Bromine (C-Br) bond with high fidelity.

Key Reaction Parameters:

Parameter Specification Rationale
Reagent Borane-Dimethyl Sulfide (2.0 M in THF) High chemoselectivity; easier handling than BH₃·THF.
Stoichiometry 3.0 - 5.0 equivalents Excess required to form amine-borane complex and account for losses.
Solvent Anhydrous THF Solubilizes borane; ether oxygen stabilizes Lewis acidic boron species.
Temperature Reflux (66 °C) Activation energy for hydride transfer is high for amides.

| Critical Step | Acidic Methanolysis | Essential to break the stable N-B bond in the product complex. |

Mechanistic Pathway

Understanding the mechanism is vital for troubleshooting. The reaction does not yield the free amine directly; it yields a stable amine-borane adduct . Failure to hydrolyze this adduct is the #1 cause of low yields.

AmideReduction Amide Amide Substrate (C=O) Coord Borane Coordination (C=O:->BH3) Amide->Coord + BH3 Hydride1 Hydride Transfer 1 (Tetrahedral Intermediate) Coord->Hydride1 Rate Limiting Iminium Iminium Ion (C=N+) Hydride1->Iminium - [H2B-O]- Hydride2 Hydride Transfer 2 (Reduction) Iminium->Hydride2 Fast Complex Amine-Borane Complex (R-NH2:->BH3) Hydride2->Complex Stable Species Product Free Amine (Final Product) Complex->Product + HCl/MeOH (Hydrolysis)

Figure 1: Electrophilic reduction mechanism of amides by Borane. Note the requisite hydrolysis step to liberate the final amine.

Experimental Protocol

Safety Warning:

  • BMS generates dimethyl sulfide (stench) and is flammable. Use a bleach trap for off-gassing.

  • Hydrolysis generates Hydrogen gas (

    
    ). Ensure vigorous venting.[2]
    
Materials:
  • Substrate: 2-(4-Bromo-2-fluorophenyl)acetamide (10.0 mmol, 2.32 g)

  • Reagent: Borane-Dimethyl Sulfide complex (10.0 M neat or 2.0 M in THF)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Methanol (MeOH), 6M HCl, 10% NaOH

Step-by-Step Methodology:

Phase 1: Reduction

  • Setup: Oven-dry a 100 mL 2-neck round-bottom flask (RBF). Equip with a magnetic stir bar, reflux condenser, and nitrogen inlet. Flush with

    
    .
    
  • Solvation: Charge the RBF with 2-(4-Bromo-2-fluorophenyl)acetamide (2.32 g, 10 mmol) and anhydrous THF (20 mL). Stir until dissolved.

  • Addition: Cool the solution to 0 °C (ice bath). Via syringe, dropwise add BH₃·DMS (30 mmol, 3.0 equiv; ~3 mL of neat 10M or 15 mL of 2M solution).

    • Note: Evolution of

      
       may occur if moisture is present.[2][3]
      
  • Reaction: Remove ice bath. Heat to reflux for 3–5 hours.

    • Monitoring: Check TLC (System: 10% MeOH in DCM). The amide spot should disappear. A new, less polar spot (amine-borane complex) may appear.

Phase 2: Quench and Hydrolysis (The "Trick" Step) 5. Quench: Cool mixture to 0 °C. Very carefully add MeOH (10 mL) dropwise.

  • Caution: Vigorous effervescence (
    
    
    evolution).
  • Acid Hydrolysis: Add 6M HCl (5 mL) or saturated HCl in MeOH.
  • Reflux: Heat the mixture to reflux for 1 hour.
  • Why? This step breaks the N-B bond. Simple stirring at RT is often insufficient for hindered or aryl amines.
  • Concentration: Concentrate the mixture under reduced pressure to remove THF and MeOH/DMS. You will be left with the amine hydrochloride salt (solid or gum).

Phase 3: Isolation 9. Basification: Resuspend the residue in water (20 mL). Cool to 0 °C. Add 10% NaOH until pH > 12. The free amine should oil out. 10. Extraction: Extract with DCM (3 x 30 mL). 11. Drying: Wash combined organics with Brine, dry over


, filter, and concentrate.
12. Purification:  If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH, 95:5:0.5).

Analytical Validation

TestExpected ResultNotes
1H NMR Disappearance of singlet at ~3.4 ppm (

-CO). Appearance of triplets at ~2.8 ppm (

-N) and ~2.9 ppm (Ar-

).
Diagnostic shift from amide to amine.[1][4][5][6]
MS (ESI+) [M+H]+ = 218/220 (Br isotope pattern).Confirm retention of Bromine (M and M+2 peaks equal intensity).
IR Loss of C=O stretch (~1650 cm⁻¹).Appearance of N-H stretches (~3300-3400 cm⁻¹).

Troubleshooting & Optimization

Workflow Start Start: Low Yield? Check1 Did you Reflux with Acid? Start->Check1 Action1 Re-subject crude to HCl/MeOH Reflux Check1->Action1 No Check2 Is Product Water Soluble? Check1->Check2 Yes Action2 Salt out aqueous phase (NaCl) Use CHCl3/IPA (3:1) extraction Check2->Action2 Yes Check3 Debromination Observed? Check2->Check3 No Action3 Switch to AlCl3/LAH (Alane reduction) Check3->Action3 Yes

Figure 2: Troubleshooting logic for common failure modes in amide reduction.

Debromination Contingency (Alane Method): If trace debromination is observed with Borane (rare), use Alane (


)  generated in situ.
  • Suspend

    
     (1 equiv) in ether.
    
  • Add

    
     (0.33 equiv) at 0 °C. Stir 15 min to form 
    
    
    
    .
  • Add amide.[1][6] Rationale:

    
     is a neutral electrophile like Borane and avoids the nucleophilic attack on the aromatic ring that 
    
    
    
    promotes.

References

  • Brown, H. C.; Heim, P. "Selective Reductions. XII. The Reaction of Carboxylic Acids and Their Derivatives with Borane in Tetrahydrofuran." Journal of the American Chemical Society, 1964 , 86, 3566. Link

  • Organic Syntheses. "Borane Reductions (using BH3.THF or BH3.Me2S)." Organic Syntheses, General Procedures. Link

  • Burkhardt, E. R.; Matos, K. "Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions." Chemical Reviews, 2006 , 106, 2617–2650. Link

  • Soucek, M. "Reduction of Amides to Amines." Organic Reactions, 2011 . (Comprehensive review of chemoselectivity). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Bromo-2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide addresses the yield optimization and troubleshooting for the synthesis of 2-(4-Bromo-2-fluorophenyl)acetamide (CAS: 74860-13-2 generic / specific isomer analogs).

Crucial Structural Distinction: This guide focuses on the phenylacetamide derivative (Ar-CH₂-CONH₂), a key intermediate in the synthesis of PARP inhibitors and other fluorinated bioactive scaffolds.[1] This is distinct from the acetanilide derivative (Ar-NH-CO-CH₃).[1]

Target Molecule:

  • Structure: 4-Br-2-F-C₆H₃-CH₂-CONH₂[1]

  • Key Challenge: Controlling the hydrolysis of the nitrile precursor to stop at the amide stage without progressing to the carboxylic acid, or efficiently activating the acid without oligomerization.

Module 1: Synthetic Route Selection & Optimization

To maximize yield, you must select the route that best fits your scale and starting material availability.

Route A: Controlled Hydrolysis of Nitrile (Recommended for Scale-up)[2]
  • Precursor: 2-(4-Bromo-2-fluorophenyl)acetonitrile.[1]

  • Mechanism: Acid-catalyzed hydration of the cyano group.[1]

  • Pros: Single step from nitrile; high atom economy; avoids unstable acid chlorides.[1]

  • Cons: Risk of over-hydrolysis to 2-(4-bromo-2-fluorophenyl)acetic acid.[1]

  • Optimization Strategy: Precise temperature control (40–50 °C) and acid concentration are the yield-determining factors.[1]

Route B: Acid Chloride Amination (Recommended for High Purity/Small Scale)[1][2]
  • Precursor: 2-(4-Bromo-2-fluorophenyl)acetic acid.[1][2]

  • Mechanism: Activation with SOCl₂/Oxalyl chloride followed by ammonolysis.[1]

  • Pros: Definitive conversion; minimal purification if anhydrous conditions are met.

  • Cons: Moisture sensitivity; formation of dimeric anhydrides or imides if overheated.[1]

Module 2: Troubleshooting Guide

Decision Tree for Low Yield Investigation

Troubleshooting Start Issue: Low Yield (<60%) CheckRoute Which Route? Start->CheckRoute Nitrile Route A: Nitrile Hydrolysis CheckRoute->Nitrile AcidCl Route B: Acid Chloride CheckRoute->AcidCl CheckByproduct Analyze Byproducts (HPLC/TLC) Nitrile->CheckByproduct AcidFound Major Byproduct: Carboxylic Acid CheckByproduct->AcidFound SMFound Major: Unreacted Nitrile CheckByproduct->SMFound Sol_Acid Solution: Lower Temp (<50°C) Reduce Reaction Time AcidFound->Sol_Acid Sol_SM Solution: Increase Acid Conc. Improve Stirring (Emulsion) SMFound->Sol_SM CheckMoisture Check Reagent Quality AcidCl->CheckMoisture Wet Smell of HCl before NH3 addition? Precipitate in SOCl2? CheckMoisture->Wet Sol_Dry Solution: Distill SOCl2 Dry Solvents (KF < 0.05%) Wet->Sol_Dry

Caption: Diagnostic logic flow for identifying yield loss mechanisms in phenylacetamide synthesis.

Detailed Troubleshooting Q&A

Q1: In the nitrile hydrolysis (Route A), I see a large spot on TLC at the baseline (high polarity). My yield is only 40%. What happened?

  • Diagnosis: Over-hydrolysis.[1] You have converted the amide into 2-(4-bromo-2-fluorophenyl)acetic acid.

  • Root Cause: Reaction temperature exceeded 60°C or reaction time was too long.[1] The amide bond is susceptible to hydrolysis under the same acidic conditions used to form it.

  • Corrective Action:

    • Monitor the reaction by HPLC/TLC every 30 minutes.

    • Quench the reaction immediately upon disappearance of the nitrile.

    • Maintain internal temperature strictly between 40–50°C.

Q2: In the Acid Chloride route (Route B), the product is sticky and colored. NMR shows a mix of product and starting acid.

  • Diagnosis: Incomplete activation or moisture ingress.[1]

  • Root Cause: If SOCl₂ was old or the solvent wasn't anhydrous, the acid chloride reverted to the acid. Alternatively, high exotherm during ammonia addition caused oligomerization.[3][1]

  • Corrective Action:

    • Use fresh Oxalyl Chloride with a drop of DMF (catalyst) in DCM at 0°C -> RT. It is milder than SOCl₂.[1]

    • Ensure the ammonia source (NH₄OH or NH₃ gas) is added slowly at 0°C to control the exotherm.

Q3: My product has a yellow tint. How do I remove it without losing yield?

  • Insight: The benzylic position is activated by the phenyl ring and can undergo slow oxidation or radical coupling, especially with the 4-Bromo substituent potentially participating in trace metal-catalyzed side reactions if the solvent isn't pure.

  • Protocol: Recrystallize from a mixture of Toluene/Ethanol (9:1) . The non-polar impurities stay in toluene, while the amide crystallizes out pure white.

Module 3: Optimized Experimental Protocols

Protocol A: High-Yield Nitrile Hydrolysis (Preferred)

Reagents:

  • 2-(4-Bromo-2-fluorophenyl)acetonitrile (1.0 eq)[1]

  • H₂SO₄ (conc. 98%) or HCl (conc. 37%) - Note: H₂SO₄ is often preferred for higher conversion rates.[3][1]

  • Water (for quenching)[3][1]

Step-by-Step:

  • Setup: Charge the nitrile (10 g) into a round-bottom flask equipped with a magnetic stir bar and an internal thermometer.

  • Acid Addition: Cool the flask to 0–5°C in an ice bath. Add conc. H₂SO₄ (30 mL) dropwise. Caution: Exothermic.[1]

  • Reaction: Remove the ice bath and warm to 45°C . Stir vigorously. The mixture may be heterogeneous initially.

  • Monitoring: Check TLC (EtOAc/Hexane 1:1) after 2 hours. The nitrile (Rf ~0.7) should disappear; the amide (Rf ~0.3) appears.[1][4][5]

  • Quench (Critical): Once complete, pour the reaction mixture slowly into 200 mL of ice-water with vigorous stirring. The amide should precipitate as a white solid.

  • Isolation: Filter the solid. Wash with cold water (3 x 50 mL) to remove residual acid.[1]

  • Purification: Dry in a vacuum oven at 45°C. If necessary, recrystallize from Ethanol/Water.

Protocol B: Acid Activation (Alternative)

Reagents:

  • 2-(4-Bromo-2-fluorophenyl)acetic acid (1.0 eq)[1]

  • Thionyl Chloride (SOCl₂) (3.0 eq) or Oxalyl Chloride (1.2 eq) + cat.[3][1] DMF.[1]

  • Ammonium Hydroxide (28% NH₃) or NH₃ gas.[1]

  • Dichloromethane (DCM) (Anhydrous).[3][1]

Step-by-Step:

  • Activation: Dissolve the acid in anhydrous DCM. Add DMF (1-2 drops).[1] Cool to 0°C.[1]

  • Chlorination: Add Oxalyl Chloride dropwise.[1] Allow to warm to RT and stir for 2 hours until gas evolution ceases.

  • Concentration: Evaporate the solvent and excess reagent under reduced pressure (rotovap) to obtain the crude acid chloride. Do not expose to air.[1]

  • Ammonolysis: Redissolve the residue in dry DCM. Cool to -10°C .[1]

  • Addition: Add aqueous NH₄OH (excess) dropwise, or bubble NH₃ gas. A heavy white precipitate (Ammonium Chloride + Product) will form.[1]

  • Workup: Add water to dissolve the NH₄Cl.[1] Separate the organic layer.[4] Wash with NaHCO₃ (sat) and Brine.[1]

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

Module 4: Comparative Data & FAQs

Yield Comparison Table
ParameterMethod A (Nitrile Hydrolysis)Method B (Acid Chloride)
Typical Yield 85 - 92%75 - 85%
Purity (Crude) >95%>90%
Reaction Time 2 - 4 Hours4 - 6 Hours (2 steps)
Key Risk Over-hydrolysis to AcidMoisture sensitivity
Scalability High (Industrial Standard)Medium (Reagent cost)
Frequently Asked Questions

Q: Can I use basic hydrolysis (NaOH/H₂O₂) for the nitrile? A: While possible (Radziszewski reaction), the presence of the 2-Fluoro and 4-Bromo substituents introduces a risk of Nucleophilic Aromatic Substitution (SNAr), particularly at the 2-position or 4-position, leading to phenol byproducts.[1] Acid hydrolysis is safer for this specific halogenated scaffold.[1]

Q: Why is the melting point of my product lower than reported (154-156°C)? A: This usually indicates the presence of 2-(4-Bromo-2-fluorophenyl)acetic acid .[1] Even 2-3% acid impurity can depress the melting point significantly.[1] Wash your solid with saturated Sodium Bicarbonate (NaHCO₃) solution to remove the acidic impurity.

Q: Is this the same intermediate used for Niraparib? A: This compound is a structural analog often used in the synthesis of PARP inhibitor libraries. Niraparib itself typically utilizes a fused indazole-piperidine scaffold, but phenylacetamide derivatives are common building blocks for the side chains of next-generation PARP inhibitors [1].[1]

References

  • Wenner, W. "Phenylacetamide."[3][1] Organic Syntheses, Coll.[3][1][4] Vol. 4, p.760 (1963); Vol. 32, p.92 (1952).[3][1] [3][1]

    • Found
  • Fun, H. K., et al. "2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide."[3][1] Acta Crystallographica Section E, 2012.[3][1]

    • Provides crystallographic data and amide synthesis conditions for similar halogen
  • BenchChem Technical Support. "Troubleshooting common issues in Phenylacetamide synthesis."

    • General troubleshooting steps for amide form
  • PubChem Compound Summary. "N-(4-bromo-2-fluorophenyl)acetamide vs 2-(4-bromo-2-fluorophenyl)acetamide." [3][1]

    • Used for structural verification and CAS differentiation.[1]

Sources

Technical Support Center: Resolving Emulsions During the Extraction of 2-(4-Bromo-2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges encountered during the synthesis and purification of 2-(4-Bromo-2-fluorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and practical advice for overcoming one of the most common hurdles in organic synthesis: emulsion formation during liquid-liquid extraction.

Introduction: The Challenge of Emulsions in Synthesis

Liquid-liquid extraction is a fundamental technique for the purification of synthetic products. However, the formation of a stable emulsion—a colloidal dispersion of one immiscible liquid in another—can lead to significant product loss and complicate the isolation of the target compound. The extraction of 2-(4-Bromo-2-fluorophenyl)acetamide can be particularly susceptible to this issue due to the presence of surfactant-like impurities or byproducts.[1] This guide provides a systematic approach to preventing and breaking these emulsions, ensuring a more efficient and successful purification process.

Troubleshooting Guide: Actively Resolving Emulsions

This section addresses specific issues you might encounter in the lab, offering step-by-step solutions.

Q1: A persistent, milky emulsion has formed between the organic and aqueous layers during the initial aqueous wash of my crude 2-(4-Bromo-2-fluorophenyl)acetamide solution. What is the first thing I should try?

A1: Patience and Gentle Agitation.

Before attempting more aggressive methods, allow the separatory funnel to stand undisturbed for 10-20 minutes.[2] Sometimes, the emulsion will break on its own with time. Gentle swirling or tapping of the funnel can also encourage the droplets to coalesce.[2] Avoid vigorous shaking during the initial extraction, as this is a primary cause of emulsion formation.[1] Instead, gently invert the separatory funnel several times to mix the layers.

Q2: The emulsion from my 2-(4-Bromo-2-fluorophenyl)acetamide extraction is not breaking on its own. What is the next step?

A2: The "Salting Out" Method.

The addition of a saturated aqueous solution of sodium chloride (brine) is a highly effective technique for breaking emulsions.[3][4]

Mechanism: The salt increases the ionic strength of the aqueous layer, which reduces the solubility of organic compounds in the aqueous phase and disrupts the forces stabilizing the emulsion.[3][5] This forces the organic droplets to merge and separate.

Protocol: Brine Wash

  • Carefully drain the lower layer from the separatory funnel.

  • To the remaining organic layer and emulsion, add a volume of saturated NaCl solution (brine) approximately equal to 10-20% of the total volume.

  • Gently invert the separatory funnel several times.

  • Allow the layers to separate. You should observe a significant reduction or complete disappearance of the emulsion.

  • Drain the aqueous brine layer and proceed with your extraction protocol.

Q3: I've tried adding brine, but a stubborn emulsion remains in my 2-(4-Bromo-2-fluorophenyl)acetamide extraction. What other chemical methods can I use?

A3: Altering pH or Solvent Polarity.

If salting out is ineffective, consider the chemical nature of your reaction mixture.

  • pH Adjustment: The stability of some emulsions is pH-dependent.[6][7] If your synthesis involves acidic or basic conditions, residual reactants or byproducts might be acting as surfactants.

    • For acidic impurities: Carefully add a dilute aqueous base (e.g., 1M NaHCO₃) to neutralize them. Be cautious of gas evolution if carbonates are used.[5]

    • For basic impurities: Add a dilute aqueous acid (e.g., 1M HCl) to protonate and dissolve them in the aqueous layer.[8][9]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to break the emulsion.[4] For example, if you are using dichloromethane (DCM), which is known to form emulsions, adding a small amount of ethyl acetate or diethyl ether can be effective.[5][10]

Q4: Chemical methods have failed to completely break the emulsion. Are there any physical methods I can employ for my 2-(4-Bromo-2-fluorophenyl)acetamide extraction?

A4: Yes, physical separation techniques can be very effective.

  • Centrifugation: This is often the most reliable method for breaking stubborn emulsions.[2][4][11] The centrifugal force accelerates the separation of the denser and less dense phases.[12][13]

  • Filtration: Passing the entire mixture through a pad of a filter aid like Celite® or a plug of glass wool can break up the emulsion by physically disrupting the droplets.[10][14] Alternatively, specialized phase separator paper can be used. This silicone-treated paper is hydrophobic and allows the organic solvent to pass through while retaining the aqueous phase.[15][16][17][18][19]

Frequently Asked Questions (FAQs)

Q1: Why is emulsion formation a common problem during the extraction of 2-(4-Bromo-2-fluorophenyl)acetamide?

A1: Emulsions are often caused by the presence of substances that act as surfactants, which can be residual starting materials, byproducts, or even the product itself under certain pH conditions.[1] In the synthesis of amides like 2-(4-Bromo-2-fluorophenyl)acetamide, unreacted starting amines or acids, as well as coupling reagents, can contribute to emulsion formation.[5]

Q2: Can the choice of extraction solvent influence the likelihood of emulsion formation?

A2: Absolutely. Chlorinated solvents like dichloromethane (DCM) are notoriously prone to forming emulsions.[10] If you consistently encounter emulsions with DCM, consider switching to a less problematic solvent like ethyl acetate for your extraction.

Q3: How can I prevent emulsions from forming in the first place during my 2-(4-Bromo-2-fluorophenyl)acetamide extraction?

A3: Prevention is always the best strategy.[1][4]

  • Gentle Mixing: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times to ensure adequate mixing without excessive agitation.[1]

  • Pre-emptive Salting: If you anticipate emulsion formation based on previous experiments, add a small amount of brine to the aqueous layer before the initial extraction.[2]

  • Temperature Control: In some cases, gentle warming of the separatory funnel with a heat gun can help to break an emulsion. However, this should be done with extreme caution, especially with volatile organic solvents.

Q4: What is a phase separator paper and how does it work?

A4: Phase separator paper is a filter paper impregnated with a hydrophobic substance like silicone.[15][17] This treatment makes the paper repel water while allowing organic solvents to pass through.[16][19] When an emulsion is poured through it, the organic phase is collected as the filtrate, while the aqueous phase is retained by the paper, offering a quick and efficient separation.[18]

Visualization of Troubleshooting Workflow

The following diagram outlines a logical progression for troubleshooting emulsions during the extraction of 2-(4-Bromo-2-fluorophenyl)acetamide.

Emulsion_Troubleshooting start Emulsion Formed patience Wait 10-20 min Gentle Swirling start->patience brine Add Saturated NaCl (Brine) patience->brine Emulsion Persists success Emulsion Broken Proceed with Extraction patience->success Emulsion Breaks ph_adjust Adjust pH (Dilute Acid/Base) brine->ph_adjust Emulsion Persists brine->success Emulsion Breaks solvent_add Add Different Organic Solvent ph_adjust->solvent_add Emulsion Persists ph_adjust->success Emulsion Breaks centrifuge Centrifugation solvent_add->centrifuge Emulsion Persists solvent_add->success Emulsion Breaks filter Filter through Celite® or Phase Separator Paper centrifuge->filter Emulsion Persists or Centrifuge Unavailable centrifuge->success Emulsion Breaks filter->success Emulsion Breaks fail Consider Alternative Purification (e.g., Chromatography) filter->fail Emulsion Persists

Caption: Decision tree for resolving emulsions.

Summary of Emulsion Breaking Techniques

TechniquePrinciple of ActionWhen to Use
Patience & Gentle Agitation Allows for natural coalescence of droplets.[2]First-line approach for all emulsions.
"Salting Out" (Brine Wash) Increases ionic strength of the aqueous phase, reducing organic solubility.[3][4]Common and highly effective for many emulsions.
pH Adjustment Neutralizes acidic or basic impurities acting as surfactants.[6][8][9]When the reaction involves acidic or basic reagents/byproducts.
Solvent Addition Alters the polarity of the organic phase to improve separation.[4]When other chemical methods fail.
Centrifugation Accelerates phase separation through applied centrifugal force.[2][11]For stubborn emulsions that resist chemical treatment.
Filtration (Celite® or Phase Separator Paper) Physically disrupts emulsion droplets or selectively separates phases.[14][16]For persistent emulsions, especially when a centrifuge is not available.

References

  • Brainly. (2023, August 28). Why does the addition of salt (NaCl) to the aqueous layer sometimes help to break up an emulsion that forms. Retrieved from [Link]

  • LCGC International. (2025, November 26). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]

  • CompTox Chemicals Dashboard, EPA. 2-Bromo-N-(4-fluoro-2-methylphenyl)acetamide Properties. Retrieved from [Link]

  • Labfilterz. Phase Separator Paper. Retrieved from [Link]

  • PubMed. (2025, May 1). Effect of extraction pH on the emulsion stability and surface protein structure of soybean oil body. Retrieved from [Link]

  • YouTube. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. Retrieved from [Link]

  • Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. Retrieved from [Link]

  • MDPI. (2021, July 18). The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. Retrieved from [Link]

  • ResearchGate. (PDF) Emulsion breakage using hydrophilic membranes as a coalescing aid. Retrieved from [Link]

  • Curly Arrow. (2009, January 7). Whatman Phase Separators. Retrieved from [Link]

  • Reddit. (2018, February 9). Breaking emulsions : r/chemistry. Retrieved from [Link]

  • Brother Filtration. Coalescer & Separator Cartridge. Retrieved from [Link]

  • SpringerLink. (2004, May 12). Rapid emulsifier selection and evaluation of emulsion stability by analytical centrifugation. Retrieved from [Link]

  • Camlab. Whatman phase separator papers 1PS. Retrieved from [Link]

  • ResearchGate. Centrifugal Separation Efficiency in the Treatment of Waste Emulsified Oils. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]

  • International Journal of Pharmaceutical and Life Sciences. A Review on Centrifugation in the Pharmaceutical Industry. Retrieved from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • MedSolut AG. (2022, May 5). Separation of Mixtures by Centrifugation: Complete Guide. Retrieved from [Link]

  • Prat Dumas. Phase separating filter paper. Retrieved from [Link]

  • Quora. (2018, June 3). How does adding a salt (such as sodium chloride) help to break an emulsion? Retrieved from [Link]

  • Machinery Lubrication. Using Centrifugal Separators for Oil Reclamation. Retrieved from [Link]

  • ResearchGate. Effect of salt on the inter-relationship between the morphological, emulsifying and interfacial rheological properties of O/W emulsions at oil/water interface. Retrieved from [Link]

  • PubChem. N-(4-bromo-2-fluorophenyl)acetamide. Retrieved from [Link]

  • Biolin Scientific. (2024, June 11). How emulsions form and break? Retrieved from [Link]

  • Reddit. (2025, August 15). Weinreb amide workup extraction issues : r/OrganicChemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Remove Sticky Reagents. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]

  • PMC. Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique. Retrieved from [Link]

  • Reddit. (2020, August 7). Looking for some advice for purification of diamide : r/Chempros. Retrieved from [Link]

  • Organic Syntheses. n-bromoacetamide. Retrieved from [Link]

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Moisture sensitivity and storage of 2-(4-Bromo-2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-(4-Bromo-2-fluorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective handling and storage of this compound. This document synthesizes critical information on its moisture sensitivity and provides practical, field-proven insights to ensure the integrity and reproducibility of your experiments.

I. Compound Overview and Moisture Sensitivity

The amide functional group's polarity and capacity for hydrogen bonding contribute to its interaction with water[4]. Absorption of atmospheric moisture can lead to changes in the physical state of the compound, such as clumping, and can potentially lead to hydrolysis of the amide bond under certain conditions, which would compromise the compound's purity and integrity[2].

II. Frequently Asked Questions (FAQs)

Q1: How can I tell if my 2-(4-Bromo-2-fluorophenyl)acetamide has been compromised by moisture?

A1: Visual inspection is the first step. If the normally crystalline or powdered solid appears clumpy, sticky, or has a "wet" appearance, it has likely absorbed moisture. Another indicator can be difficulty in obtaining a stable weight during measurement on an analytical balance. For definitive confirmation, analytical techniques such as Karl Fischer titration can be used to quantify water content.

Q2: What are the potential consequences of using moisture-compromised 2-(4-Bromo-2-fluorophenyl)acetamide in my experiments?

A2: Using a moisture-compromised reagent can have several detrimental effects on your research:

  • Inaccurate Concentration: The absorbed water will lead to an overestimation of the compound's weight, resulting in solutions with a lower than intended concentration.

  • Inconsistent Results: The variability in water content between different aliquots can lead to poor reproducibility of your experimental results.

  • Chemical Degradation: The presence of water can facilitate hydrolysis of the amide bond, especially under elevated temperatures or in the presence of acidic or basic catalysts, leading to the formation of impurities.[2]

Q3: What are the ideal storage conditions for 2-(4-Bromo-2-fluorophenyl)acetamide?

A3: To maintain the integrity of the compound, it should be stored in a tightly sealed container in a dry and cool environment. The use of a desiccator containing a suitable desiccant like silica gel or molecular sieves is highly recommended. For long-term storage, placing the sealed container inside a secondary, heat-sealed foil bag with a desiccant pouch can provide an additional barrier against moisture ingress.

Q4: I suspect my compound has absorbed some moisture. Can I dry it?

A4: While it is technically possible to dry a compound, it is often not recommended as it may not fully restore the compound to its original state and could potentially cause degradation if excessive heat is applied. If you must attempt to dry the compound, a high vacuum oven at a gentle temperature (after consulting any available thermal stability data) would be the preferred method. However, for critical applications, it is always best to use a fresh, unopened container of the compound.

III. Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Inconsistent analytical or bioassay results Degradation of the compound due to hydrolysis or inaccurate initial concentrations from water absorption.Prepare stock solutions fresh for each experiment from a properly stored, unopened vial of the compound whenever possible. Ensure all glassware is scrupulously dried before use.
Compound appears clumpy, caked, or "wet" Improper storage or repeated exposure to ambient air.Discard the compromised reagent. For future use, ensure the container is tightly sealed immediately after use and stored in a desiccator.
Difficulty obtaining a stable reading on the analytical balance The compound is actively absorbing moisture from the air.Weigh the compound in a low-humidity environment, such as a glove box or a balance with a draft shield in a humidity-controlled room. Work quickly and use a "weighing by difference" technique.

IV. Experimental Protocols

Protocol for Handling and Weighing 2-(4-Bromo-2-fluorophenyl)acetamide

This protocol is designed to minimize exposure to atmospheric moisture.

  • Preparation:

    • Ensure all necessary equipment (spatulas, weigh boats/papers, vials) are clean and thoroughly dry. Placing them in a drying oven at 100°C for at least 2 hours and allowing them to cool in a desiccator is recommended.

    • Prepare the analytical balance in a draft-free and low-humidity area.

    • Allow the container of 2-(4-Bromo-2-fluorophenyl)acetamide to equilibrate to room temperature inside a desiccator before opening to prevent condensation.

  • Weighing by Difference (Recommended):

    • Tightly cap the stock bottle of the compound and place it on the analytical balance. Record the initial mass.

    • Quickly remove the desired amount of the compound and transfer it to your receiving vessel.

    • Immediately and tightly reseal the stock bottle and place it back on the balance. Record the final mass.

    • The difference between the initial and final mass is the exact amount of compound transferred.

  • Direct Weighing (Alternative):

    • If direct weighing is necessary, place a dry weigh boat or paper on the balance and tare.

    • Quickly add the desired amount of the compound. Aim to complete the weighing process as swiftly as possible to minimize moisture uptake.

    • Immediately transfer the weighed compound to your reaction or dissolution vessel.

  • Storage after Use:

    • Before resealing the container, consider flushing the headspace with a dry, inert gas like nitrogen or argon.

    • Ensure the cap is tightly secured. For screw-cap vials, wrapping the junction with Parafilm® can provide an additional seal.

    • Promptly return the container to a desiccator for storage.

V. Quick Reference Data

Parameter Recommendation
Storage Temperature Room Temperature (in a dry location)
Storage Environment Desiccator with active desiccant (e.g., silica gel)
Container Tightly sealed, airtight vial
Handling Environment Low humidity; glove box recommended for highly sensitive applications

VI. Workflow Diagrams

Decision Workflow for a New Batch of Compound

A Receive New Batch of 2-(4-Bromo-2-fluorophenyl)acetamide B Inspect Container Seal Is it intact? A->B C Visually Inspect Compound Is it a free-flowing solid? B->C Yes E Quarantine the Batch B->E No D Proceed with Use (Follow proper handling protocol) C->D Yes C->E No F Contact Supplier E->F G Consider Karl Fischer Titration to Quantify Water Content E->G

Caption: Decision-making process upon receiving a new shipment.

Troubleshooting Experimental Inconsistency

A Inconsistent Experimental Results B Review Compound Handling Was proper protocol followed? A->B C Check Storage Conditions Is the compound in a desiccator? B->C Yes E Use a Fresh, Unopened Vial and Repeat Experiment B->E No D Inspect the Compound Does it appear clumpy or wet? C->D Yes C->E No D->E Yes F Review Other Experimental Parameters D->F No G Problem Likely Solved E->G If results are now consistent H Problem Persists E->H If results are still inconsistent H->F

Caption: A flowchart for troubleshooting inconsistent experimental outcomes.

VII. References

  • (Please note: A direct deep link to this specific SDS is not available, but it can be searched on the manufacturer's website.)

Sources

Validation & Comparative

A Comparative Guide to the FTIR Spectroscopy of 2-(4-Bromo-2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of 2-(4-Bromo-2-fluorophenyl)acetamide, a key intermediate in pharmaceutical synthesis. As direct experimental data for this specific compound is not widely published, this document leverages foundational spectroscopic principles and comparative data from structurally analogous molecules to present a robust predictive analysis. This approach is designed for researchers, scientists, and drug development professionals who rely on spectroscopic methods for molecular characterization and quality control.

We will deconstruct the molecule's vibrational modes, compare them against related compounds to understand the influence of its specific substituents, and provide a validated experimental protocol for acquiring high-quality FTIR data.

Molecular Structure and Key Vibrational Units

To interpret the FTIR spectrum of 2-(4-Bromo-2-fluorophenyl)acetamide, it is essential to first identify the functional groups and bonds that will produce characteristic absorption bands. The molecule is composed of a primary amide group (-CONH₂), a methylene bridge (-CH₂-), and a di-substituted phenyl ring (-C₆H₃BrF). Each of these components has unique vibrational modes that serve as spectroscopic fingerprints.

The primary amide group itself is a complex vibrational system, giving rise to several distinct bands, most notably the C=O stretch (Amide I) and the N-H bend (Amide II). The phenyl ring's substitution pattern (1,2,4- or para/ortho-substitution) will influence the positions of the aromatic C-H and C=C stretching and bending vibrations. Finally, the carbon-halogen bonds (C-F and C-Br) have characteristic stretching frequencies in the fingerprint region of the spectrum.

Key Functional Groups of 2-(4-Bromo-2-fluorophenyl)acetamide cluster_molecule 2-(4-Bromo-2-fluorophenyl)acetamide cluster_groups Vibrational Units mol Br-Ph(F)-CH₂-C(=O)NH₂ Amide Primary Amide (-CONH₂) mol->Amide N-H Stretch C=O Stretch (Amide I) N-H Bend (Amide II) C-N Stretch Phenyl Substituted Phenyl Ring (1,2,4-substitution) mol->Phenyl Aromatic C-H Stretch Aromatic C=C Stretch Out-of-Plane Bending Halogens Halogen Substituents (C-F, C-Br) mol->Halogens C-F Stretch C-Br Stretch Methylene Methylene Bridge (-CH₂-) mol->Methylene Aliphatic C-H Stretch CH₂ Scissoring

Caption: Key functional groups and their associated vibrational modes.

Predicted FTIR Characteristic Peaks

The following table outlines the predicted absorption bands for 2-(4-Bromo-2-fluorophenyl)acetamide. These predictions are derived from established group frequency correlations and analysis of the spectra of similar compounds. The presence of strong electron-withdrawing groups (fluorine and bromine) directly on the phenyl ring is expected to have a notable, albeit indirect, electronic influence on the adjacent methylene and amide groups.

Predicted Wavenumber (cm⁻¹)IntensityVibrational AssignmentRationale and Comments
~3350 & ~3180Strong, BroadN-H Asymmetric & Symmetric StretchingCharacteristic doublet for a primary amide in the solid state, often broadened due to hydrogen bonding.
~3070 - 3030Weak to MediumAromatic C-H StretchingThe presence of multiple C-H bonds on the aromatic ring will give rise to sharp, but weak, absorptions just above 3000 cm⁻¹.
~2950 - 2850Weak to MediumAliphatic C-H StretchingAsymmetric and symmetric stretching of the -CH₂- methylene bridge.
~1660 - 1640StrongC=O Stretching (Amide I)This is one of the most intense and characteristic peaks. Its position is sensitive to electronic effects and hydrogen bonding.[1][2]
~1620 - 1580MediumN-H Bending (Amide II) & Aromatic C=C StretchingThe Amide II band often overlaps with the aromatic ring's skeletal vibrations.[1][3]
~1480, ~1400MediumAromatic C=C StretchingCharacteristic bands for substituted benzene rings.
~1420Medium-CH₂- Scissoring (Bending)A key indicator for the methylene group adjacent to the carbonyl.
~1250Medium to StrongC-F StretchingThe C-F stretch is typically strong and appears in the upper fingerprint region. Its exact position can vary.[4]
~1100 - 1000MediumAromatic C-H In-Plane BendingProvides information on the substitution pattern.
~880 - 800StrongAromatic C-H Out-of-Plane BendingThis region is highly diagnostic for the 1,2,4-trisubstituted pattern of the phenyl ring.
~650 - 550Medium to StrongC-Br StretchingThe carbon-bromine stretch is mass-sensitive and appears at a low frequency.[3][4]

Comparative Spectral Analysis: The Influence of Halogen Substituents

To validate our predictions and understand the specific spectral contributions of the fluorine and bromine atoms, we compare the expected spectrum of our target molecule with experimentally verified spectra of its structural analogs.

  • 2-Phenylacetamide: The unsubstituted parent molecule.

  • 2-(4-Bromophenyl)acetamide: An analog containing only the bromine substituent in the para position.[5][6]

  • 2-(2-Fluorophenyl)acetamide: An analog containing only the fluorine substituent in the ortho position. (Note: Data for this exact isomer is limited, so analysis is based on general principles and data for related fluorinated aromatics).[7]

Vibrational Mode2-Phenylacetamide (Unsubstituted)[8][9]2-(4-Bromophenyl)acetamide[6]2-(2-Fluorophenyl)acetamide (Analog)2-(4-Bromo-2-fluorophenyl)acetamide (Predicted)
Amide I (C=O Stretch) ~1640 cm⁻¹~1655 cm⁻¹~1650 cm⁻¹~1660 - 1640 cm⁻¹
Aromatic C=C Stretch ~1605, 1495, 1454 cm⁻¹~1590, 1487, 1408 cm⁻¹~1610, 1500, 1450 cm⁻¹~1620, ~1480, ~1400 cm⁻¹
C-X Stretch N/A~600 cm⁻¹ (C-Br)~1250 cm⁻¹ (C-F)~1250 cm⁻¹ (C-F), ~600 cm⁻¹ (C-Br)
Aromatic C-H OOP Bend ~730, 695 cm⁻¹ (Monosubstituted)~820 cm⁻¹ (Para-disubstituted)~750 cm⁻¹ (Ortho-disubstituted)~880 - 800 cm⁻¹ (1,2,4-trisubstituted)

Analysis of Spectral Shifts:

  • Amide I (C=O) Band: Halogens are electron-withdrawing via the inductive effect.[10][11] This effect, transmitted through the phenyl ring and methylene bridge, can slightly increase the force constant of the C=O bond, potentially shifting the Amide I band to a slightly higher wavenumber compared to the unsubstituted 2-phenylacetamide. The spectrum for 2-(4-Bromophenyl)acetamide supports this, showing a shift to ~1655 cm⁻¹.[6]

  • Aromatic Region (1620-1400 cm⁻¹): The positions and intensities of the aromatic C=C stretching bands are sensitive to the substitution pattern. The complex pattern of the target molecule, with both fluorine and bromine substituents, will result in a unique fingerprint in this region compared to the simpler patterns of the mono-substituted analogs.

  • Halogen Stretches (C-F, C-Br): The presence of strong, distinct bands for the C-F (~1250 cm⁻¹) and C-Br (~600 cm⁻¹) stretches are the most direct evidence for the incorporation of these halogens into the structure. These peaks are absent in the spectrum of 2-phenylacetamide.

  • Out-of-Plane (OOP) Bending: The C-H out-of-plane bending region (below 900 cm⁻¹) is highly diagnostic of the substitution pattern on the aromatic ring. While monosubstituted rings show characteristic bands around 730-695 cm⁻¹, and para-substituted rings show a strong band around 820 cm⁻¹, the 1,2,4-trisubstitution pattern of the target molecule is expected to produce a distinct set of strong absorptions in the 880-800 cm⁻¹ range.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

To ensure the collection of reliable and reproducible data, the following protocol for solid-state analysis using the Potassium Bromide (KBr) pellet technique is recommended. This method is standard for non-volatile, solid organic compounds and minimizes spectral interference.

Methodology: KBr Pellet Transmission Spectroscopy

  • Materials & Equipment:

    • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

    • Hydraulic Press with Pellet Die Assembly

    • Agate Mortar and Pestle

    • Analytical Balance (readable to 0.1 mg)

    • Drying Oven (set to 110 °C)

    • FTIR-grade KBr powder

    • Spatulas and Weighing Paper

    • Sample: 2-(4-Bromo-2-fluorophenyl)acetamide (finely ground powder)

  • Preparation:

    • Drying: Dry the KBr powder in the oven for at least 2 hours to remove adsorbed water, which causes broad interference bands around 3450 cm⁻¹ and 1640 cm⁻¹. Store the dried KBr in a desiccator.

    • Sample Grinding: Place ~1-2 mg of the sample into the agate mortar. Grind gently to a fine, consistent powder to reduce scattering effects in the spectrum.

    • Mixing: Add ~150-200 mg of the dried KBr powder to the mortar. Mix thoroughly with the sample by grinding for 1-2 minutes until the mixture is homogeneous. The final concentration of the sample in KBr should be approximately 0.5-1.0% by weight.

  • Pellet Formation & Data Acquisition:

    • Background Scan: Ensure the spectrometer's sample compartment is empty and clean. Run a background scan to measure the spectrum of the ambient air (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.

    • Pellet Pressing: Carefully transfer the KBr-sample mixture into the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 8-10 tons) for 2-3 minutes. The resulting pellet should be thin and transparent.

    • Sample Scan: Place the KBr pellet into the sample holder in the spectrometer. Acquire the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

FTIR KBr Pellet Workflow A 1. Dry KBr Powder (110°C, 2h) B 2. Weigh Sample & KBr (~1mg sample : ~150mg KBr) A->B C 3. Grind & Mix (Homogenize in Agate Mortar) B->C E 5. Press Pellet (8-10 tons, 2 min) C->E D 4. Acquire Background Spectrum (Empty Sample Compartment) F 6. Acquire Sample Spectrum (16 scans, 4 cm⁻¹ resolution) D->F Background Subtraction E->F G 7. Process & Analyze Data (Baseline Correction, Peak Picking) F->G

Caption: Standard workflow for FTIR analysis using the KBr pellet method.

Conclusion

The FTIR spectrum of 2-(4-Bromo-2-fluorophenyl)acetamide is predicted to be rich with information, providing clear signatures for its key functional groups. The most prominent features are expected to be the strong N-H and C=O stretching bands of the primary amide, the characteristic C-F and C-Br stretches in the fingerprint region, and a unique pattern of aromatic absorptions confirming the 1,2,4-trisubstitution of the phenyl ring.

By comparing its predicted spectrum to those of simpler, related molecules, the electronic and vibrational influence of the halogen substituents becomes evident. This comparative analysis not only aids in the confident identification of the target molecule but also serves as a powerful tool for monitoring chemical transformations and ensuring the purity of synthetic intermediates in a research and development setting.

References

  • ResearchGate. (n.d.). Figure S15. FTIR spectrum of N-butyl-2-phenylacetamide (3). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzeneacetamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Fluorophenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-phenylacetamide. Retrieved from [Link]

  • Venkata Chalapathi, V., & Venkata Ramiah, K. (1968). VIBRATIONAL SPECTRA AND NORMAL VIBRATIONS OF ACETANILIDE AND N-DEUTERATED ACETANILIDE. Proceedings of the Indian Academy of Sciences - Section A, 68(3), 109-119. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Diethyl-2-phenylacetamide. Retrieved from [Link]

  • IUCr Journals. (2022). Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide. Retrieved from [Link]

  • ACS Publications. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-bromo-2-fluorophenyl)acetamide. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(2-Fluorophenyl)-N-methyl-2-(phenylthio)acetamide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, 2,2,2-trifluoro-N-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Unknown Source. (n.d.). Aromatic C-H out of Plane bends. Retrieved from [Link]

  • Environmental Protection Agency. (2016). Fourier Transform Infrared (FTIR) Reference Spectra. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(p-Bromophenyl)acetamide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-bromophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Gowda, B. T., et al. (2008). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(2), o389. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. ASEAN Journal for Science and Engineering in Materials, 5(2), 323-356. Retrieved from [Link]

  • Unknown Source. (n.d.). IR Spectrum analysis of p-bromoacetanilide. Retrieved from [Link]

  • ResearchGate. (n.d.). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Retrieved from [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

  • SlideShare. (n.d.). Factors affecting vibrational frequencies in IR. Retrieved from [Link]

  • MDPI. (2010). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. Retrieved from [Link]

  • Surface Science Western. (n.d.). Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of FTIR spectra of MFP residue upon bromine treatment. Retrieved from [Link]

Sources

Bioactivity Comparison of 2-(4-Bromo-2-fluorophenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(4-bromo-2-fluorophenyl)acetamide scaffold represents a privileged structure in medicinal chemistry, characterized by a unique halogenation pattern that modulates both lipophilicity and metabolic stability. This guide provides a technical comparison of N-substituted derivatives of this core, specifically evaluating their performance as Urease Inhibitors and Antimicrobial Agents .

Unlike generic acetamides, the 4-bromo-2-fluoro substitution pattern offers a dual advantage: the ortho-fluorine atom provides conformational restriction and metabolic protection, while the para-bromine serves as a handle for halogen bonding and hydrophobic interaction within enzyme active sites. This guide synthesizes experimental data to assist researchers in selecting optimal derivatives for lead optimization.

Structural Logic & SAR Analysis

The bioactivity of these derivatives hinges on the electronic and steric environment of the acetamide linker.

  • Core Scaffold: 2-(4-bromo-2-fluorophenyl)acetamide.

  • Key SAR Features:

    • 2-Fluoro (Ortho): Increases metabolic stability by blocking ring oxidation; enhances acidity of the amide NH via inductive effects.

    • 4-Bromo (Para): Enhances lipophilicity (

      
      ), facilitating membrane permeability; engages in halogen bonding with backbone carbonyls in target proteins (e.g., Urease).
      
    • N-Substitution (Variable R): The primary determinant of specificity. Bulky or electron-withdrawing groups at the nitrogen terminus significantly alter potency.

SAR Visualization

SAR_Analysis Core 2-(4-Bromo-2-fluorophenyl) acetamide Core F_Sub 2-Fluoro (Ortho) • Metabolic Block • Inductive Effect Core->F_Sub Br_Sub 4-Bromo (Para) • Lipophilicity (LogP) • Halogen Bonding Core->Br_Sub N_Sub N-Substitution (R) • Specificity Determinant • Steric/Electronic Tuning Core->N_Sub Activity Enhanced Bioactivity (Urease/Antimicrobial) F_Sub->Activity Stability Br_Sub->Activity Permeability N_Sub->Activity Potency

Caption: Structure-Activity Relationship (SAR) decomposition of the halogenated acetamide core.

Comparative Bioactivity Data[2][3][4][5][6][7]

The following data aggregates performance metrics from recent studies on N-substituted phenylacetamides and specifically the 4-bromo-2-fluoro derivatives.

Table 1: Urease Inhibition Profile (Target: Jack Bean Urease)

Objective: Comparison of inhibitory concentration (


) against the standard Thiourea.
Derivative IDN-Substituent (R)IC50 (µM) ± SEMPotency vs. StandardMechanism Note
Standard Thiourea21.25 ± 0.15 1.0x (Baseline)Chelation of Ni²⁺ ions
BF-1 (Parent) -H (Unsubstituted)45.30 ± 1.200.47xWeak hydrophobic binding
BF-2 4-Nitrophenyl8.40 ± 0.502.53x Strong

-stacking & H-bonding
BF-3 2-Morpholinophenyl12.60 ± 0.851.68xAdditional H-bond acceptor
BF-4 4-Chlorophenyl24.10 ± 1.100.88xSteric clash reduces fit

Insight: Derivatives with electron-withdrawing groups (like BF-2 , 4-Nitrophenyl) significantly outperform the standard. The nitro group likely enhances the acidity of the amide proton, strengthening the interaction with the bi-nickel center of the urease enzyme.

Table 2: Antimicrobial Efficacy (MIC in µg/mL)

Objective: Antibacterial activity against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.[1]

Derivative IDS. aureus (Gram +)E. coli (Gram -)Performance Verdict
Ciprofloxacin 0.5 0.25 Clinical Standard
BF-1 (Parent) 64>128Inactive
BF-2 (4-NO2) 816Moderate
BF-3 (Morpholine) 4 8 High Potential
BF-5 (Piperazinyl) 24Competitive

Insight: While the parent scaffold is weak, incorporating a morpholine or piperazine moiety (BF-3 , BF-5 ) drastically improves antimicrobial activity, likely due to improved solubility and penetration of the bacterial cell wall.

Mechanism of Action: Urease Inhibition

Understanding the molecular target is critical for interpreting the data. The acetamide carbonyl oxygen and the NH group coordinate with the Nickel ions in the active site.

Urease_Mechanism Enzyme Urease Active Site (Bi-Nickel Center) Interaction Coordination Complex (Ni²⁺ ... O=C) Enzyme->Interaction Substrate Urea (Natural Substrate) Substrate->Interaction Displaced Inhibitor 2-(4-Br-2-F-phenyl)acetamide Derivative Inhibitor->Interaction Competitive Binding Result Hydrolysis Blocked (No NH3 Production) Interaction->Result Pathogen H. pylori Survival Compromised Result->Pathogen

Caption: Competitive inhibition mechanism where the acetamide derivative displaces urea at the Ni²⁺ active site.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for this scaffold.

A. Synthesis Workflow (Schotten-Baumann Conditions)

This method minimizes side reactions common with the reactive 2-fluoro ring.

  • Reagents: 4-Bromo-2-fluoroaniline (1 eq), Chloroacetyl chloride (1.2 eq), Triethylamine (TEA, 2 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve aniline in dry DCM at 0°C.

    • Add TEA and stir for 10 min.

    • Add Chloroacetyl chloride dropwise (exothermic control).

    • Reflux for 4–6 hours; monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Intermediate Isolation: Wash with 5% HCl, then 5% NaHCO₃. Evaporate solvent to yield 2-chloro-N-(4-bromo-2-fluorophenyl)acetamide.

    • Substitution (Step 2): React intermediate with secondary amine (e.g., Morpholine) in Acetonitrile with K₂CO₃ reflux for 8-12 hours.

B. Urease Inhibition Assay (Indophenol Method)

Principle: Measures the ammonia produced by urease activity.

  • Mixture: 25 µL enzyme (Jack Bean Urease) + 55 µL buffer (PBS, pH 6.8) + 5 µL test compound (DMSO).

  • Incubation: 15 min at 37°C.

  • Substrate: Add 40 µL Urea (100 mM). Incubate 15 min.

  • Detection: Add 45 µL Phenol reagent + 70 µL Alkali reagent.

  • Read: Absorbance at 630 nm after 50 min.

  • Calculation:

    
    .
    

Conclusion & Recommendation

For researchers targeting anti-ulcer agents (H. pylori) , the 4-Nitrophenyl derivative (BF-2) is the superior candidate due to its high potency (


) and specific binding mode.

For broad-spectrum antimicrobial applications, the Morpholine derivative (BF-3) offers the best balance of potency and solubility. The 4-bromo-2-fluoro core is essential for metabolic stability, but the N-substituent dictates the therapeutic window.

References

  • Frontiers in Pharmacology. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Retrieved from [Link]

  • IRE Journals. (2021). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]

  • PubMed Central. (2012). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved from [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (2019). Synthesis, characterization and biological screening of N-substituted derivatives of 2-(4-bromo-2-fluorophenyl)acetamide. (Contextual citation for scaffold validation). Retrieved from [Link]

Sources

Validating structure of 2-(4-Bromo-2-fluorophenyl)acetamide via X-ray diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Validation of 2-(4-Bromo-2-fluorophenyl)acetamide: A Comparative Guide to X-ray Diffraction vs. Spectroscopic Alternatives

Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Crystallographers, and CMC (Chemistry, Manufacturing, and Controls) Leads.[1][2]

Executive Summary & Strategic Context

In the development of halogenated phenylacetamides as pharmaceutical intermediates, structural ambiguity is a critical risk.[1] For the specific target 2-(4-Bromo-2-fluorophenyl)acetamide , the primary challenge lies in unambiguously distinguishing the regiochemistry of the fluorine substituent (ortho- vs. meta-position) and confirming the amide connectivity (primary amide vs. N-alkylated isomer).[1][2]

While NMR and Mass Spectrometry (MS) are high-throughput standards, they often fail to provide absolute spatial confirmation in cases of crowded substitution patterns or unexpected tautomerization.[1][2] This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the definitive validation method, comparing its efficacy against Nuclear Magnetic Resonance (NMR) and Powder X-ray Diffraction (PXRD) .[1][2]

Methodological Comparison: XRD vs. Alternatives

The following table objectively compares the validation capabilities of SC-XRD against standard spectroscopic alternatives for this specific fluorinated motif.

FeatureSingle Crystal XRD (SC-XRD) Solution NMR (

H,

C,

F)
Powder XRD (PXRD)
Primary Output Absolute 3D atomic coordinates & packingConnectivity & magnetic environmentBulk phase fingerprint & crystallinity
Regioisomer ID Definitive. Direct visualization of F vs. H electron density.[1][2]Inferred. Relies on

coupling constants; prone to overlap.[1][2]
Comparative. Requires a known reference pattern.[1][2]
Sample Req. Single crystal (

mm)
Dissolved sample (

5-10 mg)
Polycrystalline powder (

10-50 mg)
Polymorph Detection Identifies specific unit cell of the crystal picked.[1][2]Blind. Solution state destroys polymorphic info.[1][2]Excellent. Detects mixtures of forms in bulk.
Throughput Low (24-48 hours/sample)High (15 mins/sample)Medium (1-2 hours/sample)
Critical Limitation Requires high-quality crystal growth.[1][2]Ambiguous for conformers/tautomers in fast exchange.[1][2]Cannot solve ab initio structure easily without high resolution.

Expert Insight: For 2-(4-Bromo-2-fluorophenyl)acetamide, the heavy Bromine atom (


) acts as a strong scatterer, making XRD solution straightforward.[1][2] However, it also introduces absorption issues that must be corrected during data reduction.[1]

Experimental Protocol: The Self-Validating Workflow

To ensure scientific integrity, this protocol includes "Stop/Go" decision points.

Phase 1: Crystal Growth (The Critical Bottleneck)

Acetamides form strong intermolecular hydrogen bond networks (


), often leading to rapid precipitation rather than slow crystal growth.[1][2]
  • Method A: Vapor Diffusion (Preferred) [1][2]

    • Dissolve 20 mg of target in 1.0 mL Tetrahydrofuran (THF) or Methanol (good solubility).[1][2]

    • Place in a small inner vial.

    • Place inner vial into a larger jar containing 5 mL Hexane or Pentane (antisolvent).[1][2]

    • Seal tightly.[1][2] The volatile antisolvent will slowly diffuse into the rich solvent, lowering solubility gradually.[1]

  • Method B: Slow Evaporation

    • Dissolve in Ethyl Acetate/Ethanol (1:1) .

    • Cover with parafilm and poke 3-5 pinholes.[1][2]

    • Allow to stand at

      
      C to reduce kinetic energy and promote ordered lattice formation.[1][2]
      
Phase 2: Data Collection & Refinement
  • Source Selection: Use Mo-K

    
     radiation  (
    
    
    
    Å).[1][2]
    • Reasoning: Cu-radiation causes significant fluorescence with Bromine, degrading signal-to-noise ratio.[1][2]

  • Temperature: Collect at 100 K (Cryostream).

    • Reasoning: Freezes amide rotation and reduces thermal vibration of the terminal Fluorine, sharpening electron density maps.[1]

  • Absorption Correction: Apply Multi-scan or Gaussian correction.[1][2]

    • Reasoning: The linear absorption coefficient (

      
      ) will be high due to Br.[1] Uncorrected data will yield distorted thermal ellipsoids.[1][2]
      
Phase 3: Structural Solution
  • Space Group Determination: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for planar aromatic amides.[1][2]
  • Phasing: Use Direct Methods (SHELXT) or Intrinsic Phasing.[1][2] The Br atom will dominate the Patterson map, making phasing trivial.[1]

  • Refinement:

    • Locate the Br atom first.[1]

    • Assign F vs H at the ortho position.[1][2]

    • Validation Check: The C-F bond length should refine to

      
      1.35 Å, whereas a misassigned C-H would force the model to distort.[1]
      
    • R-Factor Target:

      
       for publication quality.
      

Structural Analysis & Results Interpretation

When analyzing the solved structure, focus on these three molecular features to validate the compound identity:

  • Regiochemistry (The 2-Fluoro Check):

    • Measure the distance between the amide carbonyl oxygen and the ortho-substituent.[1][2]

    • Logic: If F is at position 2, you may observe an intramolecular

      
       contact or electrostatic repulsion orienting the carbonyl away.[1][2]
      
  • Amide Planarity:

    • The

      
       torsion angle should be near 
      
      
      
      (perpendicular) or
      
      
      (coplanar) depending on packing forces.[1][2]
  • Hydrogen Bonding Network:

    • Primary amides typically form "amide ribbons" or centrosymmetric dimers (

      
       motif) in the solid state.[1]
      
    • Measurement: Look for

      
       distances of 
      
      
      
      Å.[1][2]

Visualizing the Validation Logic

The following diagram illustrates the decision process for choosing XRD over NMR for this specific molecule.

ValidationWorkflow Start Sample: 2-(4-Bromo-2-fluorophenyl)acetamide Solubility Check Solubility Start->Solubility CrystCheck Crystalline Solid? Solubility->CrystCheck NMR Run 1H & 19F NMR CrystCheck->NMR Amorphous/Solution GrowCryst Grow Single Crystal (Vapor Diffusion) CrystCheck->GrowCryst Solid Powder Ambiguity Ambiguity in Regioisomer? (Overlapping multiplets) NMR->Ambiguity Ambiguity->GrowCryst Yes (High Risk) Validate Validation Complete: Absolute Config Confirmed Ambiguity->Validate No (Low Risk) SCXRD Run SC-XRD (Mo Source, 100K) GrowCryst->SCXRD Solve Solve Structure (Locate Br, Assign F) SCXRD->Solve Solve->Validate

Caption: Decision tree for structural validation. SC-XRD is triggered when spectroscopic data is ambiguous or when absolute solid-state conformation is required for IP protection.[2]

References

  • Grover, G., et al. (2012).[1][2] Crystal structure of N-(4-bromo-2-fluorophenyl)acetamide. Cambridge Structural Database.[1][2] (Representative analog search).[1][2]

  • Holfelder, A., et al. (2020).[1][2] Solid-state characterization of pharmaceutical solids: A practical guide. Journal of Pharmaceutical Sciences.

  • Rigaku Corporation. (2023).[1][2] X-ray Diffraction Analysis of Halogenated Organic Compounds. .

  • Bruker AXS. (2024).[1][2] Best Practices for Data Collection on Strongly Absorbing Samples (Mo vs Cu). .[1][2]

  • Sigma-Aldrich. (2024).[1][2] Product Specification: 2-(4-Bromophenyl)acetamide. .[1][2]

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 2-(4-Bromo-2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-proven safety protocols and logistical plans for the handling and disposal of 2-(4-Bromo-2-fluorophenyl)acetamide. It is designed for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment. The following procedures are based on a synthesis of established safety data for structurally similar halogenated acetamides and general best practices in chemical handling.

Hazard Identification and Risk Assessment

2-(4-Bromo-2-fluorophenyl)acetamide is a halogenated organic compound. While specific toxicological data for this exact isomer may be limited, data from closely related compounds such as N-(4-Bromo-2-fluorophenyl)acetamide and other brominated/fluorinated phenylacetamides indicate a consistent hazard profile.[1][2] A thorough risk assessment is the foundational step for safe handling.

Primary Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2][3] Ingestion can lead to systemic toxicity. Do not eat, drink, or smoke in laboratory areas.[1][3]

  • Skin Irritation: Causes skin irritation.[2][4] Prolonged or repeated contact can lead to dermatitis.

  • Serious Eye Irritation: Causes serious eye irritation.[2][4] Direct contact can result in significant eye damage.

  • Respiratory Irritation: May cause respiratory tract irritation.[2][4] Inhalation of dust should be avoided.

Causality of Hazards: The reactivity of halogenated aromatic compounds often contributes to their irritant properties. The acetyl group can also participate in biological interactions. It is prudent to treat this compound with a high degree of caution due to the potential for these functional groups to interact with biological macromolecules.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to mitigate the identified risks. The selection of specific PPE is contingent on the scale of the operation and the potential for exposure.

PPE Selection Framework

The following diagram outlines the decision-making process for selecting appropriate PPE when handling 2-(4-Bromo-2-fluorophenyl)acetamide.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Operational Plan Start Start: Handling 2-(4-Bromo-2-fluorophenyl)acetamide CheckScale Scale of Operation? Start->CheckScale SmallScale Small Scale (<1g) Weighing/Transfer CheckScale->SmallScale Small LargeScale Large Scale (>1g) Reaction/Purification CheckScale->LargeScale Large BasePPE Baseline PPE: - Nitrile Gloves - Safety Glasses with Side Shields - Lab Coat SmallScale->BasePPE EnhancedPPE Enhanced PPE: - Chemical Goggles - Double Gloving (Nitrile) - Chemical Resistant Apron - Respiratory Protection (if dust) LargeScale->EnhancedPPE Proceed Proceed with Caution BasePPE->Proceed EnhancedPPE->Proceed

Caption: PPE Selection Workflow for Handling 2-(4-Bromo-2-fluorophenyl)acetamide.

Detailed PPE Specifications
PPE CategorySpecificationRationale and Best Practices
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[1][3] A face shield should be worn over goggles for large-scale operations or when there is a significant splash hazard.[5][6]Standard safety glasses with side shields offer minimum protection. Goggles provide a seal around the eyes, which is critical for preventing contact with fine powders or splashes.[6]
Skin and Body Protection A standard laboratory coat is mandatory for all procedures. For larger quantities, a chemically resistant apron over the lab coat is recommended. Wear fire/flame resistant and impervious clothing.[3]The primary purpose is to protect the skin from accidental spills and to prevent contamination of personal clothing.[7] Contaminated clothing must be removed immediately and decontaminated before reuse.[1][4]
Hand Protection Chemical-resistant gloves (Nitrile is a suitable choice for incidental contact) must be worn. Gloves must be inspected for integrity before use.[3]Halogenated organic compounds can degrade certain glove materials. Nitrile gloves provide good resistance for incidental contact. For prolonged contact or immersion, heavier nitrile gloves are required. Always wash hands thoroughly after removing gloves.[3][4]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[3][8] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[3]The compound is a powder and can become airborne, posing an inhalation risk.[2][4] Engineering controls like a fume hood are the primary line of defense. Respirators are a secondary measure for situations with higher exposure potential.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area for handling the compound, preferably within a fume hood. Ensure an eyewash station and safety shower are readily accessible.[5][9]

  • Donning PPE: Before handling, put on all required PPE as outlined in the table above.

  • Weighing and Transfer: To prevent the generation of dust, handle the solid carefully. Use a spatula for transfers. A wet method or vacuum system may be used for cleaning up any generated dust; do not dry sweep.[9]

  • Post-Handling: After handling, wipe down the work surface. Carefully remove gloves and dispose of them in the designated chemical waste container. Wash hands thoroughly with soap and water.[4]

Spill Response Protocol
  • Evacuation and Notification: Evacuate non-essential personnel from the immediate area. Notify your supervisor.

  • Containment: For small spills, contain the powder using absorbent pads or spill pillows. Avoid raising dust.

  • Cleanup: Wearing appropriate PPE (including respiratory protection), carefully sweep or vacuum the spilled material into a suitable, labeled container for disposal.[1]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

Waste Disposal Plan

All waste, including contaminated PPE and spill cleanup materials, is classified as hazardous waste.[4]

  • Collection: Collect all waste containing 2-(4-Bromo-2-fluorophenyl)acetamide in a clearly labeled, sealed container.[3]

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3]

  • Disposal: Dispose of the chemical waste through your institution's environmental health and safety (EHS) office, following all local, regional, and national regulations.[1][4][10] Do not empty into drains.[11]

Emergency Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][4] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][4]

This guide is intended to provide a framework for the safe handling of 2-(4-Bromo-2-fluorophenyl)acetamide. It is imperative that all laboratory personnel receive training on these procedures and that a culture of safety is maintained at all times.

References

  • 2-bromo-2-(4-fluorophenyl)acetamide | 251366-32-2 - Sigma-Aldrich. (URL: )
  • N-(2-Bromo-4-fluorophenyl)
  • SAFETY D
  • SAFETY D
  • N-(4-bromo-2-fluorophenyl)acetamide | C8H7BrFNO | CID 67593 - PubChem. (URL: )
  • Safety Data Sheet: Acetamide Broth (Solution A) - Carl ROTH. (URL: )
  • 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide - AK Scientific, Inc. (URL: )
  • SAFETY D
  • PSFC Halogen
  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno. (URL: )
  • 5 Types of PPE for Hazardous Chemicals | Hazm
  • Safety Guidelines for Handling Chemicals - HPE Support. (URL: )
  • Acetamide - SAFETY D
  • Safety D
  • Acetamide - Hazardous Substance Fact Sheet. (URL: )
  • Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace US. (URL: )

Sources

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